This technical guide provides an in-depth analysis of 1,5-Diamino-4,8-dihydroxyanthraquinone , a critical intermediate in the synthesis of high-performance disperse dyes and a structural analog in anthracycline drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1,5-Diamino-4,8-dihydroxyanthraquinone , a critical intermediate in the synthesis of high-performance disperse dyes and a structural analog in anthracycline drug development.
1,5-Diamino-4,8-dihydroxyanthraquinone (also known as Diaminoanthrarufin ) is a symmetrical anthraquinone derivative characterized by its deep violet-blue chromophore. It serves as a primary intermediate for C.I. Disperse Blue 56 and related high-fastness polyester dyes. In pharmaceutical research, it functions as a planar tricyclic scaffold for Structure-Activity Relationship (SAR) studies of DNA-intercalating drugs, distinct from its isomer 1,4-dihydroxy-5,8-diaminoanthraquinone (the core of Mitoxantrone).
This guide details the physicochemical properties, synthetic pathways, and analytical protocols required for the precise characterization of this compound.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]
The molecular weight of 270.24 g/mol is derived from the standard atomic weights of its constituent elements. For mass spectrometry (MS) applications, the monoisotopic mass is the critical parameter.
Table 1: Physicochemical Specifications
Property
Specification
Chemical Name
1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione
CAS Registry Number
145-49-3
Molecular Formula
C₁₄H₁₀N₂O₄
Average Molecular Weight
270.24 g/mol
Monoisotopic Mass
270.06406 Da
Appearance
Dark purple to black crystalline powder
Melting Point
>300 °C (Sublimes)
Solubility
Soluble in DMSO, Pyridine; Sparingly soluble in Acetone; Insoluble in Water
Absorption Max ()
~570–610 nm (Solvent dependent)
Structural Isomerism
It is vital to distinguish this compound from its isomers, which have identical molecular weights but vastly different reactivities and spectral properties:
Target: 1,5-Diamino-4,8-dihydroxyanthraquinone (
symmetry).
Isomer A: 1,8-Diamino-4,5-dihydroxyanthraquinone (often a co-product).
The synthesis of 1,5-diamino-4,8-dihydroxyanthraquinone typically proceeds via the nitration of Anthrarufin (1,5-dihydroxyanthraquinone), followed by reduction. The critical challenge is maintaining regioselectivity to avoid 1,8-isomers.
Experimental Protocol: Reduction of Dinitro-Anthrarufin
Objective: Convert 1,5-dihydroxy-4,8-dinitroanthraquinone to the diamino target.
Dissolution: Suspend the dinitro precursor in aqueous NaOH. The solution turns deep red due to the phenolate formation.
Reduction: Add
slowly at 80–90°C. Alternatively, use catalytic hydrogenation (, Pd/C) at 50°C for higher purity.
Precipitation: Acidify the mixture with HCl to pH 3–4. The amine groups are weakly basic, but the phenolic protons will re-associate, causing precipitation.
Purification: Filter the crude dark solid. Wash with hot water to remove inorganic salts. Recrystallize from nitrobenzene or pyridine to remove trace 1,8-isomers.
Figure 1: Synthetic route from Anthrarufin to the target diamino compound, highlighting the critical purification step.[4]
Analytical Characterization
Validating the molecular weight and purity requires high-resolution techniques due to the presence of isobaric impurities (isomers with the same MW).
A. High-Performance Liquid Chromatography (HPLC)
Standard C18 columns often struggle with the strong pi-stacking of anthraquinones. A mixed-mode column or specific mobile phase modification is recommended.
Column: Newcrom R1 (Mixed-mode RP) or Phenyl-Hexyl (for pi-pi selectivity).
Detection: UV at 254 nm (structural backbone) and 590 nm (visible chromophore).
Causality: The 1,5-isomer is more symmetrical and typically elutes after the 1,8-isomer on reverse-phase columns due to lower polarity and tighter crystal packing potential.
B. Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) in Positive Mode (
).
Expected Signal:
: m/z 271.07
: m/z 293.05
Interpretation: A peak at 271.07 confirms the MW of 270.24. However, MS alone cannot distinguish between the 1,5-diamino and 1,4-diamino isomers. Retention time comparison with a certified standard is mandatory.
Applications & Significance
Industrial Dye Synthesis
This molecule is the immediate precursor to C.I. Disperse Blue 56 (1,5-diamino-4,8-dihydroxy-2-(4-hydroxyphenyl)anthraquinone derivatives). The amino groups at 1,5 positions donate electron density to the quinone ring, shifting the absorption into the deep blue/violet region, while the hydroxyl groups facilitate intramolecular hydrogen bonding, enhancing light fastness.
Pharmaceutical Research
While Mitoxantrone utilizes the 1,4-dihydroxy-5,8-diamino core, the 1,5-diamino-4,8-dihydroxy scaffold is used to study:
DNA Intercalation: The planar tricyclic system inserts between base pairs.
Topoisomerase II Inhibition: SAR studies compare the cytotoxicity of 1,5-substituted variants against 1,4-variants to optimize therapeutic indices and reduce cardiotoxicity.
Safety & Handling (MSDS Summary)
Hazards: Causes serious eye irritation (H319). Suspected of causing genetic defects (mutagenic potential due to DNA intercalation).
Handling: Use in a fume hood. Wear nitrile gloves and N95/P100 respiratory protection to avoid inhalation of fine dust.
Storage: Store in amber vials at room temperature, protected from light.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67351, 1,5-Diamino-4,8-dihydroxyanthraquinone. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 1,5-Diamino-4,8-dihydroxyanthraquinone on Newcrom R1 HPLC column. Retrieved from [Link]
Google Patents. (1977). Process for the preparation of 1,5-diamino-4,8-dihydroxyanthraquinone (US4046785A).[3] Retrieved from
An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 1,5-Diamino-4,8-dihydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectral properties of 1,5-Diamino-4...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectral properties of 1,5-Diamino-4,8-dihydroxyanthraquinone. This compound, a key chromophoric system, is of significant interest in the development of dyes, sensors, and potential therapeutic agents. This document delves into the theoretical underpinnings of its electronic absorption, the practical aspects of its spectral acquisition, and the influence of environmental factors such as solvent polarity and pH. By offering a detailed experimental protocol and interpretive insights, this guide serves as a valuable resource for researchers and professionals working with this and related anthraquinone derivatives.
Introduction to 1,5-Diamino-4,8-dihydroxyanthraquinone
1,5-Diamino-4,8-dihydroxyanthraquinone is a synthetic organic compound characterized by a central anthraquinone core substituted with two amino (-NH₂) and two hydroxyl (-OH) groups. These auxochromes significantly influence the electronic structure and, consequently, the photophysical properties of the molecule, pushing its absorption into the visible region of the electromagnetic spectrum.
Table 1: Physicochemical Properties of 1,5-Diamino-4,8-dihydroxyanthraquinone
The UV-Vis absorption spectrum of 1,5-Diamino-4,8-dihydroxyanthraquinone is dictated by electronic transitions between different molecular orbitals. The anthraquinone core itself possesses a conjugated system of π-electrons. The amino and hydroxyl substituents, acting as electron-donating groups, further extend this conjugation and introduce non-bonding (n) electrons, leading to characteristic absorption bands.
The principal electronic transitions responsible for the UV-Vis absorption in substituted anthraquinones are:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are responsible for the strong absorption bands in the UV and visible regions.
n → π* Transitions: These involve the promotion of a non-bonding electron (from the oxygen of the carbonyl and hydroxyl groups, and the nitrogen of the amino groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The presence of the amino and hydroxyl groups causes a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone molecule. This is due to the delocalization of the lone pair of electrons from the nitrogen and oxygen atoms into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy gap for electronic excitation.
Influence of Solvent Polarity (Solvatochromism)
The position, and to a lesser extent, the intensity of the absorption bands of 1,5-Diamino-4,8-dihydroxyanthraquinone can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.
While specific data for 1,5-Diamino-4,8-dihydroxyanthraquinone is limited, studies on the closely related 1,5-diaminoanthraquinone provide valuable insights into the expected solvatochromic behavior. The absorption and fluorescence spectra of 1,5-diaminoanthraquinone have been investigated in a range of organic solvents. A red shift in both absorption and fluorescence spectra is observed with increasing solvent polarity, which is attributed to interactions of the hydrogen atom of the -NH₂ group.
A study on 1,5-diaminoanthraquinone in various solvents demonstrated the predominance of hydrogen bonding interactions over dipolar interactions in influencing the Stokes shift.
Table 2: Expected Solvatochromic Shifts for Anthraquinone Derivatives
Solvent Property
Expected Effect on λmax
Rationale
Increasing Polarity
Bathochromic Shift (Red Shift)
Stabilization of the more polar excited state relative to the ground state.
Hydrogen Bond Donating
Potential for specific interactions leading to shifts.
Formation of hydrogen bonds with the carbonyl, hydroxyl, and amino groups can alter the energy levels of the molecular orbitals.
Effect of pH on UV-Vis Absorption
The UV-Vis absorption spectrum of 1,5-Diamino-4,8-dihydroxyanthraquinone is expected to be highly sensitive to changes in pH due to the presence of acidic hydroxyl groups and basic amino groups. Protonation and deprotonation of these functional groups will significantly alter the electronic structure of the molecule.
In acidic solutions: The amino groups can be protonated to form -NH₃⁺. This would decrease the electron-donating ability of the nitrogen atoms, leading to a hypsochromic (blue) shift in the absorption maximum.
In basic solutions: The hydroxyl groups can be deprotonated to form -O⁻. This would increase the electron-donating ability of the oxygen atoms, resulting in a bathochromic (red) shift.
Studies on the related 1,5-diaminoanthraquinone have shown that its absorption and fluorescence spectra are indeed affected by pH over a wide range.
Experimental Protocol for UV-Vis Spectral Analysis
This section provides a detailed, self-validating protocol for obtaining the UV-Vis absorption spectrum of 1,5-Diamino-4,8-dihydroxyanthraquinone.
Accurately weigh a small amount (e.g., 1 mg) of 1,5-Diamino-4,8-dihydroxyanthraquinone.
Dissolve the compound in a suitable solvent (e.g., DMSO, as it is a good solvent for many organic compounds) in a 10 mL volumetric flask to prepare a stock solution of known concentration (e.g., 0.1 mg/mL). Ensure complete dissolution.
Preparation of Working Solutions:
Perform serial dilutions of the stock solution with the chosen spectroscopic solvent to prepare a series of working solutions with concentrations in the range expected to give absorbances between 0.1 and 1.0.
Instrument Setup and Calibration:
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.
Set the desired wavelength range for scanning (e.g., 200-800 nm).
Fill a quartz cuvette with the spectroscopic solvent to be used for the working solutions. This will serve as the blank.
Place the blank cuvette in both the sample and reference holders and run a baseline correction.
Spectral Measurement:
Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it with the same solution.
Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.
Acquire the absorption spectrum.
Repeat the measurement for each of the working solutions, proceeding from the most dilute to the most concentrated.
Experimental Workflow Diagram
Caption: Experimental workflow for UV-Vis spectral analysis.
Data Interpretation and Analysis
The acquired UV-Vis spectra should be plotted as absorbance versus wavelength. The wavelength at which the maximum absorbance occurs is denoted as λmax. For 1,5-Diamino-4,8-dihydroxyanthraquinone, a major absorption band is expected in the visible region, giving the compound its characteristic color.
The molar absorptivity (ε) can be calculated using the Beer-Lambert law:
A = εbc
where:
A is the absorbance
ε is the molar absorptivity (L mol⁻¹ cm⁻¹)
b is the path length of the cuvette (cm)
c is the concentration of the solution (mol L⁻¹)
A high molar absorptivity indicates a high probability of the electronic transition occurring.
Conclusion
This technical guide has provided a detailed examination of the UV-Vis absorption spectra of 1,5-Diamino-4,8-dihydroxyanthraquinone. The interplay between the anthraquinone core and the amino and hydroxyl substituents gives rise to a rich electronic spectrum that is sensitive to the molecular environment. Understanding the influence of solvent polarity and pH is crucial for the effective application of this compound in various scientific and industrial fields. The provided experimental protocol offers a robust framework for obtaining high-quality spectral data, which is fundamental for both qualitative and quantitative analysis. Further research to obtain and publish a comprehensive set of spectral data for this specific compound in a variety of solvents would be a valuable contribution to the scientific community.
References
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Intermediate: Understanding 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS 145-49-3). Available from: [Link]
Technical Deep Dive: Fluorescence Dynamics of 1,5-Diamino-4,8-dihydroxyanthraquinone
The following technical guide details the fluorescence properties, photophysics, and experimental applications of 1,5-Diamino-4,8-dihydroxyanthraquinone (often abbreviated as DAHA or 1,5-DA-4,8-DHAQ ). This guide is stru...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the fluorescence properties, photophysics, and experimental applications of 1,5-Diamino-4,8-dihydroxyanthraquinone (often abbreviated as DAHA or 1,5-DA-4,8-DHAQ ).
This guide is structured for researchers in biochemical sensing and materials science, focusing on the compound's utility as a far-red/near-infrared (NIR) chromophore and its behavior in biological and metal-organic frameworks (MOFs).
Executive Summary
1,5-Diamino-4,8-dihydroxyanthraquinone (DAHA) is a planar, tetra-substituted anthraquinone derivative characterized by a strong intramolecular charge transfer (ICT) transition. Unlike simple anthraquinones, the specific 1,5-diamino-4,8-dihydroxy substitution pattern creates a "push-pull" electronic system that shifts absorption into the red region (~614 nm) and emission into the far-red/NIR (~660–690 nm).
While the core molecule exhibits modest quantum yield in polar protic solvents due to Excited State Intramolecular Proton Transfer (ESIPT), its fluorescence is significantly enhanced upon intercalation into DNA or coordination within rigid Metal-Organic Frameworks (MOFs). This makes it the functional core of potent biological probes (e.g., DRAQ5™) and chemiresistive sensors.
Part 1: Molecular Architecture & Photophysics
Electronic Structure and Chromophore Dynamics
The fluorescence of DAHA is governed by the interplay between its electron-donating amino/hydroxy groups and the electron-withdrawing central quinone carbonyls.
Symmetry & H-Bonding: The molecule possesses
or symmetry (depending on solvent interaction). Intramolecular hydrogen bonds between the amino hydrogens and quinone oxygens () and hydroxy hydrogens () stabilize the planar conformation.
ESIPT Mechanism: Upon photoexcitation (
), the acidity of the amino/hydroxy protons increases, facilitating Excited State Intramolecular Proton Transfer (ESIPT) . This rapid tautomerization often competes with radiative decay, leading to a large Stokes shift but potentially lower quantum yield () in solution unless the structure is rigidified (e.g., by DNA binding).
Spectral Properties
The following data summarizes the photophysical characteristics of DAHA and its biologically relevant derivatives (e.g., DRAQ5).
Property
Value / Range
Context / Notes
Absorption Max (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
)
614 nm
In aqueous/organic solution (Red light excitable).
Emission Max ()
660 – 697 nm
Far-Red/NIR emission. Shifts red upon DNA binding.[1]
Stokes Shift
~50 – 80 nm
Large shift minimizes self-quenching and background interference.
Molar Extinction Coeff. ()
~20,000 – 50,000 M⁻¹cm⁻¹
High absorptivity allows for low-concentration staining.
Quantum Yield ()
< 0.01 (Free) / > 0.3 (Bound)
Fluorescence is quenched in water but activated by intercalation.
Solubility
Low in Water; High in DMSO/Ethanol
Stock solutions typically prepared in DMSO.
Critical Insight: The alkylation of the amino groups (as seen in the probe DRAQ5 ) slightly bathochromically shifts the spectra (Ex 646 nm / Em 697 nm) compared to the free primary amine parent (DAHA), but the core electronic transition remains the same.
Part 2: Biological Interactions & Sensing Mechanisms[3]
DNA Intercalation Mechanism
DAHA functions as a classic DNA intercalator. Its planar anthraquinone ring inserts between base pairs of double-stranded DNA (dsDNA).
Fluorescence Switch: In free solution, non-radiative decay pathways (molecular rotation, solvent relaxation) quench fluorescence. Upon intercalation, the molecule is rigidified, suppressing non-radiative decay and triggering a 20–30x increase in fluorescence intensity.
Sequence Specificity: While largely sequence-independent, anthraquinone derivatives often show a slight preference for AT-rich regions or specific groove interactions depending on side-chain substitution.
Metal-Organic Framework (MOF) Sensing
Recent applications utilize DAHA as a ligand in conductive MOFs (e.g., Cu₂DADHA ).[2]
Mechanism: The amino and hydroxy groups coordinate with metal nodes (Cu²⁺).
Gas Sensing: The fluorescence and conductivity of these frameworks are modulated by gas adsorption (e.g., CO, NO), where the analyte alters the charge transfer efficiency, often resulting in fluorescence quenching or chemiresistive changes.
Part 3: Experimental Protocols
Protocol A: Determination of DNA Binding Constant (
)
Objective: Quantify the affinity of DAHA for dsDNA using fluorescence titration.
Materials:
DAHA Stock: 1 mM in DMSO.
CT-DNA (Calf Thymus DNA) Stock: 1 mM (base pair) in Tris-HCl buffer (pH 7.4).
Buffer: 10 mM Tris-HCl, 50 mM NaCl.
Workflow:
Preparation: Dilute DAHA to a fixed concentration (e.g., 5 µM) in 2 mL of buffer.
Baseline Scan: Record emission spectrum (Ex = 610 nm, Em = 630–750 nm) of free DAHA.
Titration: Sequentially add aliquots of CT-DNA stock (0 to 50 µM final conc). Mix gently and incubate for 2 mins.
Measurement: Record emission spectrum after each addition.
Data Analysis: Plot Fluorescence Intensity (
) vs. DNA concentration .
Use the Benesi-Hildebrand equation or Scatchard plot to calculate
Absorbance Matching: Prepare solutions of DAHA and Reference in Ethanol such that Absorbance at excitation wavelength (e.g., 590 nm) is identical and below 0.1 OD (to avoid inner filter effects).
This diagram illustrates the excitation, Excited State Intramolecular Proton Transfer (ESIPT), and emission pathways that define the fluorescence of DAHA.
Caption: Photophysical cycle of DAHA showing the ESIPT process. DNA intercalation blocks non-radiative decay channels, significantly enhancing fluorescence (Quantum Yield).
Figure 2: Experimental Workflow for DNA Binding Assay
Caption: Step-by-step workflow for determining the DNA binding affinity of DAHA via fluorescence titration.
References
PubChem. (2025).[3] 1,5-Diamino-4,8-dihydroxyanthraquinone | C14H10N2O4.[4] National Library of Medicine. Link
Dong, J., et al. (2019). Efficient Red-Light-Driven Hydrogen Evolution With An Anthraquinone Organic Dye. ACS Sustainable Chemistry & Engineering. (Cited for Abs/Em spectra of DAHA). Link
Smith, P.J., et al. (2000). DRAQ5, a novel penetrant, red-fluorescent DNA probe. (Demonstrates biological application of the 1,5-diamino-4,8-dihydroxy core). Link
Xu, Q., et al. (2025). 1D Cu2DADHA MOF for Chemiresistive CO Sensors. ACS Sensors. (Demonstrates DAHA as a ligand in sensing). Link
Kothai Nayaki, S., et al. (2007). Photophysical Study of 1,5-Diaminoanthraquinone in Different Solvents. E-Journal of Chemistry. (Provides comparative solvatochromic data for amino-anthraquinones). Link
Electrochemical Properties of 1,5-Diamino-4,8-dihydroxyanthraquinone: A Technical Guide
Executive Summary 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS 145-49-3), herein referred to as 1,5-DDA , represents a unique class of redox-active ampholytes. Unlike simple anthraquinones used solely for their quinone/hy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,5-Diamino-4,8-dihydroxyanthraquinone (CAS 145-49-3), herein referred to as 1,5-DDA , represents a unique class of redox-active ampholytes. Unlike simple anthraquinones used solely for their quinone/hydroquinone redox couple, 1,5-DDA integrates electron-donating amino (-NH₂) and hydroxyl (-OH) groups in a highly symmetric arrangement. This architecture enables dual electrochemical functionality: reversible quinone reduction for energy storage (batteries) and oxidative electropolymerization for pseudocapacitive materials (supercapacitors).
This guide provides a rigorous analysis of the electrochemical behavior of 1,5-DDA, focusing on its redox mechanism, experimental characterization protocols, and emerging applications in Metal-Organic Frameworks (MOFs) and organic electronics.
Molecular Architecture & Redox Mechanism
Structural Dynamics
The electrochemical distinctiveness of 1,5-DDA stems from its intramolecular hydrogen bonding . The proximity of the amino and hydroxyl protons to the carbonyl oxygens (C=O) stabilizes the molecule, creating a planar, rigid structure with extended
-conjugation.
Symmetry: The molecule exhibits
symmetry, which simplifies its electrochemical signal but enhances stacking interactions in solid-state applications.
Electronic Effect: The amino and hydroxyl groups are strong electron donors (
effect), which increases the electron density on the anthraquinone core. This shifts the reduction potential cathodically (more negative) compared to unsubstituted anthraquinone, making the reduced state (dianion) a potent nucleophile.
Redox Pathways
1,5-DDA undergoes two distinct electrochemical processes depending on the applied potential window and pH:
Cathodic Region (Reduction): A reversible 2-electron, 2-proton (
) transfer at the quinone center, forming 1,5-diamino-4,8-dihydroxyanthrahydroquinone. In aprotic solvents (DMSO, DMF), this splits into two 1-electron steps (radical anion formation followed by dianion formation).[1]
Anodic Region (Oxidation): Irreversible oxidation of the amino groups, leading to radical cation formation. These radicals couple to form conductive polymers (Poly(1,5-DDA)) or oligomers, a critical feature for supercapacitor applications.
Figure 1: The dual redox nature of 1,5-DDA showing reversible quinone reduction and irreversible anodic polymerization.
Electrochemical Characterization
Cyclic Voltammetry (CV) Profile
The CV profile of 1,5-DDA is highly solvent-dependent due to its poor solubility in water and non-polar organic solvents.
Parameter
Condition
Observed Behavior
Mechanism
Solvent
DMSO / DMF
Two quasi-reversible reduction pairs
: Quinone Radical Anion: Radical Anion Dianion
Solvent
Acidic Aqueous (0.5 M H₂SO₄)
Broad redox wave (+0.3 to +0.4 V vs Ag/AgCl)
Merged proton-coupled electron transfer (PCET)
Oxidation Onset
Aprotic
> +0.8 V vs Ag/AgCl
Amine oxidation initiating polymerization
Diffusion
cm²/s
Diffusion-controlled peaks
Validated by Randles-Sevcik linearity ( vs )
Polymerization Behavior
When scanned anodically (positive potentials), 1,5-DDA forms a conductive film on the electrode surface. This polymer, poly(1,5-DDA) , exhibits:
Electroactivity: Retains the quinone redox activity within the polymer backbone.
Stability: High cycling stability in acidic media due to the robust polyaniline-like linkages formed during oxidation.
Capacitance: Significant pseudocapacitance arising from the surface-confined redox couples.
Experimental Protocols
Protocol A: Preparation of Poly(1,5-DDA) Modified Electrode
Objective: Synthesize a stable redox-active film on a Glassy Carbon Electrode (GCE) for sensing or capacitance testing.
Electrolyte: 0.1 M Tetrabutylammonium Perchlorate (TBAP) or 1.0 M HClO₄.
Working Electrode: Glassy Carbon (3 mm diameter).
Step-by-Step Methodology:
Electrode Polishing:
Polish GCE with 0.3 µm and 0.05 µm alumina slurry on a microcloth pad.
Sonicate in ethanol and deionized water (1:1) for 5 minutes to remove debris.
Validation: Run a blank CV in 5 mM Ferricyanide;
should be < 80 mV.
Monomer Solution Preparation:
Dissolve 1.0 mM 1,5-DDA in the chosen solvent/electrolyte mix.
Note: Sonicate for 15 minutes. If solubility is poor, add 10% DMSO.
Electropolymerization (Potentiodynamic Method):
Setup a 3-electrode cell (Ag/AgCl reference, Pt wire counter).
Cycle potential between -0.2 V and +1.2 V at 50 mV/s.
Observation: Continuous growth of current peaks with each cycle indicates film formation.
Perform 10–20 cycles until a stable film thickness is achieved.
Post-Polymerization Activation:
Rinse the electrode gently with monomer-free electrolyte.
Cycle in pure 0.5 M H₂SO₄ between 0.0 V and +0.8 V to stabilize the redox response.
Figure 2: Step-by-step workflow for creating a Poly(1,5-DDA) modified electrode.
Applications & Strategic Implications
Energy Storage: Li-S Batteries & Supercapacitors
Recent studies utilize 1,5-DDA as a ligand in conductive Metal-Organic Frameworks (e.g., DDA-Co or DDA-Cu ).
Mechanism: The DDA ligand acts as a "redox mediator," facilitating the conversion of lithium polysulfides (LiPS) and preventing the shuttle effect.
Performance: DDA-based cathodes exhibit lower Gibbs free energy barriers for LiPS decomposition, significantly enhancing rate capability and cycle life.
Bio-Sensing and DNA Intercalation
Due to its planar anthraquinone core, 1,5-DDA can intercalate into double-stranded DNA.
Detection: The electrochemical signal of 1,5-DDA (specifically the quinone reduction peak) diminishes upon binding to DNA, providing a "signal-off" sensing mechanism.
Selectivity: The amino groups can be further functionalized to target specific base pair sequences.
References
Geysens, P. et al. (2020). "Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries." ACS Sustainable Chemistry & Engineering.
Zhang, Y. et al. (2025). "Conductive 1D Metal–Organic Frameworks DDA‐X (DDA = Hexacoordinated 1,5-Diamino-4,8-Dihydroxy-9,10-Anthraceneedione) for Highly Efficient Sulfur Redox Kinetics in Lithium–Sulfur Batteries." ResearchGate/Advanced Functional Materials.
Algharaibeh, Z.[2] & Pickup, P. (2013).[2] "Charge trapping in poly(1-amino-anthraquinone) films." Electrochimica Acta.
PubChem. "1,5-Diamino-4,8-dihydroxyanthraquinone (Compound Summary)." National Library of Medicine.
Grace, G. A. J. et al. (2016). "Electrochemical Behaviour of 1,4-Diaminoanthra-9,10-quinone at Conducting Polymer Based Modified Electrode." Journal of Advanced Chemical Sciences.
Technical Guide: Solubility & Handling of 1,5-Diamino-4,8-dihydroxyanthraquinone in DMSO
Part 1: Executive Summary & Physicochemical Profile 1,5-Diamino-4,8-dihydroxyanthraquinone (often associated with C.I.[1][2][3][4][5] Disperse Blue 56 ) is a planar, highly conjugated anthraquinone derivative. Its solubi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Physicochemical Profile
1,5-Diamino-4,8-dihydroxyanthraquinone (often associated with C.I.[1][2][3][4][5] Disperse Blue 56 ) is a planar, highly conjugated anthraquinone derivative. Its solubility profile is dominated by strong intermolecular
- stacking and intramolecular hydrogen bonding, rendering it sparingly soluble in water and simple alcohols.
DMSO (Dimethyl sulfoxide) is the preferred solvent for preparing high-concentration stock solutions due to its high dielectric constant and ability to disrupt the compound's crystal lattice. However, the thermodynamic stability of this solution is sensitive to moisture and temperature.
Compound Snapshot
Property
Specification
CAS Number
145-49-3
Molecular Formula
Molecular Weight
270.24 g/mol
Appearance
Dark blue to blue-black crystalline powder
Primary Solvation Mechanism
Dipole-dipole interaction & H-bond disruption
Estimated Solubility (DMSO)
~2–10 mg/mL (Ambient); up to 20 mg/mL (Warmed)
Part 2: Solubility Dynamics in DMSO
The Solvation Mechanism
The dissolution of 1,5-diamino-4,8-dihydroxyanthraquinone in DMSO is not merely physical mixing; it is a competition between solvent-solute interactions and the lattice energy of the solid.
Lattice Energy Barrier: The amino (-NH2) and hydroxyl (-OH) groups form strong intramolecular hydrogen bonds (stabilizing the planar structure) and intermolecular networks (stacking).
DMSO Action: DMSO acts as a hydrogen bond acceptor. The sulfoxide oxygen interacts with the amino protons, effectively "peeling" individual molecules from the crystal stack.
The Water Trap: DMSO is highly hygroscopic. Absorbed atmospheric water competes for hydrogen bonding. If water content exceeds ~10-15%, the hydrophobic "Blue 56" molecule will aggregate and precipitate (crash out).
Diagram: Solvation & Handling Workflow
The following logic flow details the critical decision points during solution preparation to prevent aggregation.
Caption: Logical workflow for preparing stable anthraquinone stock solutions in DMSO, emphasizing mechanical disruption (sonication) and thermal aid.
Part 3: Experimental Protocol (Self-Validating)
Objective: Prepare a 10 mM Stock Solution (2.7 mg/mL).
Rationale: 10 mM is the industry standard for high-throughput screening and allows for 1000x dilution to working concentrations (e.g., 10 µM) with <0.1% DMSO carryover.
Solvent: DMSO, anhydrous (water content <0.05%). Critical: Do not use "wet" DMSO from an old bottle.
Vessel: Amber glass vial (protects from light).
Sonicator: Ultrasonic water bath.
Step-by-Step Methodology
Gravimetric Preparation:
Weigh 2.70 mg of the powder into a 2 mL amber glass vial.
Note: Avoid using plastic microfuge tubes for long-term storage as anthraquinones can leach into or adsorb onto polypropylene over time.
Solvent Addition:
Add 1.0 mL of anhydrous DMSO.
Observation: The powder will not dissolve immediately; it will form a dark suspension.
Mechanical Dispersion:
Vortex vigorously for 30 seconds.
Place in an ultrasonic bath at ambient temperature for 15 minutes .
Mechanism:[7][8] Sonication breaks the van der Waals forces holding the crystal lattice together, allowing DMSO intercalation.
Validation (The Light Test):
Hold the vial up to a strong light source.
Pass: The solution is a deep, translucent blue with no visible specks.
Fail: Visible particulates or "swirling" density gradients. If failed, heat to 40°C for 5 minutes and re-sonicate.
Storage:
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Store at -20°C .
Shelf Life: Approximately 6 months.[7] If precipitation occurs upon thawing, warm to 37°C and vortex.
Part 4: Stability & Troubleshooting
The "Crash-Out" Phenomenon
The most common failure mode is precipitation upon dilution into aqueous media (e.g., cell culture media or buffer).
Cause: The compound is highly hydrophobic (
). When DMSO stock is added to water, the solvent power drops drastically.
Prevention:
Keep final DMSO concentration < 0.5% in the assay.
Add the DMSO stock into the vortexing buffer, not the buffer into the stock.
Use a carrier protein (e.g., BSA) in the buffer if possible to sequester the dye.
Chemical Stability
Oxidation: The amino groups are susceptible to oxidation over time, especially in the presence of light. Always use amber vials.
Hygroscopicity: DMSO absorbs water from air. A "wet" DMSO stock will lose solvating power, leading to "silent precipitation" where the concentration in solution is lower than calculated.
Summary of Stability Risks
Risk Factor
Impact
Mitigation
Water Absorption
Precipitation / Aggregation
Use anhydrous DMSO; seal with Parafilm.
UV/Vis Light
Photodegradation
Amber glass; work in low light.
Cold Storage
Crystal formation
Warm to 37°C before use; verify clarity.
Plasticware
Adsorption (Loss of Titer)
Use glass for high-concentration stocks.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67351, 1,5-Diamino-4,8-dihydroxyanthraquinone. Retrieved from [Link]
Kim, S. et al. (2008). Solubility of 1,5-Diaminobromo-4,8-dihydroxyanthraquinone in Supercritical Carbon Dioxide with or without Cosolvent. Journal of Chemical & Engineering Data. (Demonstrates DMSO as a superior cosolvent for this class of anthraquinones). Retrieved from [Link]
Sivakumar, P. et al. (2007). Photophysical Study of 1,5-Diaminoanthraquinone in Different Solvents. E-Journal of Chemistry. (Validates solubility in polar aprotic solvents for spectroscopic analysis). Retrieved from [Link]
Application Note: 1,5-Diamino-4,8-dihydroxyanthraquinone as a Red-Emitting Fluorescent Probe
Executive Summary 1,5-Diamino-4,8-dihydroxyanthraquinone (1,5-DADHAQ) is a planar, electron-rich anthraquinone derivative exhibiting significant potential as a nucleic acid intercalator and a solvatochromic polarity sens...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,5-Diamino-4,8-dihydroxyanthraquinone (1,5-DADHAQ) is a planar, electron-rich anthraquinone derivative exhibiting significant potential as a nucleic acid intercalator and a solvatochromic polarity sensor . Unlike common blue dyes (e.g., DAPI), 1,5-DADHAQ offers a large Stokes shift with emission in the red/orange region (~580–630 nm), reducing spectral overlap in multi-color assays. This guide details its application for nuclear imaging , G-quadruplex stabilization studies , and hydrophobic pocket sensing in protein/lipid environments.
Technical Profile & Mechanism of Action
Physicochemical Properties
Property
Value
Notes
CAS Number
145-49-3
Often associated with C.I. Disperse Blue 56 derivatives.[1]
Molecular Weight
270.24 g/mol
Small molecule, favorable for intercalation.
Excitation Max ()
~440–490 nm
Excitable by 488 nm (Argon) or 405 nm lasers.
Emission Max ()
~580–630 nm
Solvents-dependent (Red/Orange emission).
Solubility
DMSO, DMF, Acetone
Poorly soluble in water; requires organic stock.
pKa
~8.5 (Amino groups)
Protonation state affects fluorescence quantum yield.
Mechanism of Fluorescence & Binding
1,5-DADHAQ functions via a Donor-
-Acceptor (D--A) architecture. The amino () and hydroxyl () groups act as electron donors, while the central quinone carbonyls act as acceptors.
DNA Intercalation: The planar tricyclic anthracene core slides between DNA base pairs (
- stacking). The 1,5-amino and 4,8-hydroxyl groups form hydrogen bonds with the phosphate backbone or base edges, stabilizing the complex (specifically G-quadruplex structures).
Solvatochromism: In polar solvents (water), fluorescence is often quenched or red-shifted due to hydrogen bonding. In hydrophobic environments (lipid bilayers, protein pockets, or DNA grooves), quantum yield increases, and emission shifts blue-ward, acting as a "turn-on" sensor.
Figure 1: Logic flow of 1,5-DADHAQ fluorescence modulation based on environmental interactions.
Record baseline fluorescence (Ex: 480 nm, Em: 550–750 nm).
Stepwise add DNA (0 -> 10 µM).
Data Analysis: Plot Fluorescence Intensity (
) at peak emission vs. [DNA]. Fit to the Benesi-Hildebrand equation to calculate the binding constant ().
Imaging & Data Analysis
Microscopy Settings
Parameter
Setting
Rationale
Laser Line
488 nm (Preferred) or 405 nm
488 nm excites the anthraquinone core efficiently.
Emission Filter
Bandpass 590/50 nm or Longpass 600 nm
Captures the red emission tail; avoids autofluorescence.
Dichroic Mirror
560 nm
Separates excitation blue light from emission red light.
Detector
PMT or HyD (High Sensitivity)
Quantum yield is lower than fluorescein; high gain may be needed.
Spectral Interpretation
Red Shift: If emission peak shifts from ~580 nm to ~610 nm, it indicates strong intercalation into the DNA stack or a change in solvent polarity (more polar environment).
Intensity Increase: Indicates successful binding and restriction of intramolecular rotation (rigidification).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation in Buffer
Hydrophobicity of the dye
Keep DMSO concentration <1% in final buffer. Add Pluronic F-127 (0.02%) to assist dispersion.
High Cytoplasmic Background
Non-specific hydrophobic binding
Increase wash steps. Use lower concentration (1–2 µM). Ensure permeabilization is complete.
Weak Signal
Photobleaching or low QY
Use antifade reagent. Increase detector gain. Verify pH (acidic pH may quench amino groups).
Spectral Bleed-through
Overlap with GFP/FITC
1,5-DADHAQ has a large Stokes shift, but broad excitation. Use sequential scanning if multiplexing with Green probes.
References
PubChem. (n.d.). 1,5-Diamino-4,8-dihydroxyanthraquinone | C14H10N2O4.[1] National Library of Medicine. Retrieved February 11, 2026, from [Link]
Suganthi, G., Meenakshi, C., & Ramakrishnan, V. (2010).[2] Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures. Journal of Fluorescence, 20(1), 95-103.[2] [Link]
Dey, A., Pandav, K., Nath, M., & Barthwal, R. (2023). Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity.[3] Biochemistry and Biophysics Reports. [Link]
Beckford, S. J., & Dixon, D. W. (2012).[4] Molecular dynamics of anthraquinone DNA intercalators with polyethylene glycol side chains. Journal of Biomolecular Structure and Dynamics, 29(5), 1065-1080. [Link]
Liberty University. (2021). Fluorescent Anthraquinones: Biomedical Applications and Syntheses. [Link]
1,5-Diamino-4,8-dihydroxyanthraquinone for metal ion detection
Executive Summary This technical guide details the protocol for utilizing 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS: 145-49-3), a structural analog of C.I. Disperse Blue 56, as a colorimetric chemosensor.[1] While hist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the protocol for utilizing 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS: 145-49-3), a structural analog of C.I. Disperse Blue 56, as a colorimetric chemosensor.[1] While historically utilized as a chromophore in the textile industry, the unique peri-substituted amino and hydroxyl groups of this anthraquinone derivative facilitate potent chelation with transition metal ions, specifically Copper (Cu²⁺) and Magnesium (Mg²⁺).
Key Application: Quantitative detection of Cu²⁺ in aqueous-organic media via Intramolecular Charge Transfer (ICT) modulation.
Target Audience: Analytical Chemists, Drug Discovery Researchers (Metallodrugs), and Environmental Scientists.
Scientific Principles & Mechanism
The Chelation Mechanism
The 1,5-DA-4,8-DHAQ molecule possesses a planar, rigid anthracene-9,10-dione core. Its sensing capability arises from two symmetric binding pockets. Each pocket consists of a quinone carbonyl oxygen (electron donor) and an adjacent alpha-substituent (hydroxyl or amino group).
Ligand Binding: Upon introduction of metal ions (Mⁿ⁺), the lone pairs on the amino nitrogen (–NH₂) and the carbonyl oxygen coordinate with the metal.
Optical Response: The uncomplexed ligand exhibits a strong absorbance band in the visible region (typically 550–600 nm, appearing blue/violet) due to strong ICT from the electron-donating amines to the electron-withdrawing quinone. Metal coordination stabilizes the excited state or perturbs the electron density, resulting in a bathochromic (red) shift or significant hypochromic effect (quenching), depending on the solvent polarity.
Solubility & Solvent Effects (Critical)
Unlike sulfonated anthraquinones (e.g., Alizarin Red S), 1,5-DA-4,8-DHAQ is hydrophobic .
Challenge: In pure aqueous buffers, the molecule aggregates, causing light scattering and false absorbance readings.
Solution: This protocol mandates a binary solvent system (DMSO:Water or DMF:Water) to maintain ligand solubility while allowing metal hydration.
Experimental Workflow (Visualization)
The following diagram outlines the logical flow of the detection protocol, including critical "Stop/Go" validation checkpoints to ensure data integrity.
Figure 1: Step-by-step workflow for spectrophotometric metal detection. Note the critical solubility validation step before titration.
Materials & Reagents
Reagent
Grade
Role
Storage
1,5-Diamino-4,8-dihydroxyanthraquinone
>95% (HPLC)
Sensor Ligand
Dark, RT
Dimethyl Sulfoxide (DMSO)
Spectroscopic Grade
Co-solvent
Desiccator
Copper(II) Perchlorate Hexahydrate
99.99% Trace Metals Basis
Analyte Source
Desiccator
HEPES Buffer
BioUltra
pH Control
4°C
Equipment:
UV-Vis Spectrophotometer (Double-beam preferred for background subtraction).
Quartz Cuvettes (1 cm path length).
Micropipettes (P10, P200).
Detailed Protocol
Phase 1: Stock Solution Preparation
Ligand Stock (1 mM): Dissolve 2.70 mg of 1,5-DA-4,8-DHAQ (MW ≈ 270.24 g/mol ) in 10 mL of pure DMSO. Sonicate for 5 minutes to ensure complete dissolution.
Self-Validation: The solution must be a clear, deep violet/blue without particulate matter.
Metal Stock (10 mM): Dissolve the appropriate metal salt (e.g., Cu(ClO₄)₂) in deionized water.
Phase 2: System Calibration (The Blank)
Prepare the Working Solution (10 µM Ligand):
Add 30 µL of Ligand Stock (1 mM) to a quartz cuvette.
Add 2.97 mL of DMSO/HEPES buffer mixture (9:1 v/v, pH 7.2). Note: High organic content is required.
Scan 1 (Reference): Record the spectrum from 300 nm to 800 nm against a solvent blank.
Identify
: Note the wavelength of maximum absorbance (typically ~560-590 nm).
Phase 3: Spectrophotometric Titration
Add the metal stock solution to the cuvette in increments of 0.5 equivalents (e.g., 1.5 µL of 10 mM stock = 0.5 eq relative to 10 µM ligand in 3 mL).
Mix & Wait: Invert the cuvette gently (do not shake vigorously to avoid bubbles). Wait exactly 2 minutes for equilibrium.
Measure: Record absorbance at
and any new emerging peaks (isobestic points may appear if the transition is clean).
Repeat: Continue additions until no further change in absorbance is observed (saturation).
Data Analysis & Interpretation
Visualizing the Shift
Upon binding Cu²⁺, the absorbance at the original
will typically decrease (quenching) or shift. Use the following table to organize your raw data:
[Cu²⁺] Added (µM)
Equiv. (M/L)
Absorbance ()
Absorbance (New Peak)
0
0
0.850
0.010
5
0.5
0.720
0.150
10
1.0
0.510
0.320
...
...
...
...
Binding Constant Calculation
To quantify the affinity, use the Benesi-Hildebrand equation for a 1:1 complex:
The complex is insoluble. Increase DMSO ratio to 95% or reduce ligand concentration to 5 µM.
No Spectral Change
Metal ions may be hydrolyzed.
Ensure pH is < 7.5. At high pH, Cu²⁺ forms hydroxides (Cu(OH)₂) instead of binding the ligand.
Slow Response
Kinetic barrier.
Increase incubation time to 5 minutes. If slow, steric hindrance at the peri-position is likely.
References
ChemicalBook. (2025).[3] 1,5-Diamino-4,8-dihydroxyanthraquinone Chemical Properties and Uses.Link
Fisyuk, A. S., et al. (2012). Anthrapyridone-based amino acids as colorimetric probes for Cu2+ ion determination.[4] Royal Society of Chemistry, Analytical Methods. Link
National Institutes of Health (NIH). (2011). Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions. PubMed. Link
Melo, R. P. F., et al. (2021).[5] Removal of Disperse Blue 56 from synthetic textile effluent using ionic flocculation. Water Science & Technology.[5] Link
Gao, Y., et al. (2015).[1] A Robust Microporous Metal-Organic Framework as a Highly Selective and Sensitive, Instantaneous and Colorimetric Sensor for Eu³⁺ Ions.[1] Dalton Transactions.[1] Link
functionalization of 1,5-Diamino-4,8-dihydroxyanthraquinone for biological imaging
Application Note: Functionalization of 1,5-Diamino-4,8-dihydroxyanthraquinone for Biological Imaging Abstract 1,5-Diamino-4,8-dihydroxyanthraquinone (1,5-DADHAQ) represents a highly stable, planar chromophore with unique...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Functionalization of 1,5-Diamino-4,8-dihydroxyanthraquinone for Biological Imaging
Abstract
1,5-Diamino-4,8-dihydroxyanthraquinone (1,5-DADHAQ) represents a highly stable, planar chromophore with unique photophysical properties governed by intramolecular hydrogen bonding. While historically utilized as a disperse dye intermediate, its rigid anthraquinone scaffold offers significant potential as a biological imaging probe, particularly for DNA intercalation and organelle-specific staining. However, its utility is limited by poor aqueous solubility and fluorescence quenching in polar protic solvents. This guide details a strategic functionalization protocol to convert 1,5-DADHAQ into a water-soluble, targeted imaging agent, characterizing its photophysics and validating its application in live-cell confocal microscopy.
Introduction & Mechanistic Rationale
The core utility of 1,5-DADHAQ in bio-imaging lies in its Excited-State Intramolecular Proton Transfer (ESIPT) capability and planar topology.
Photophysics: The proximity of the amino (-NH₂) and hydroxyl (-OH) groups to the quinone carbonyls facilitates strong intramolecular hydrogen bonding. Upon excitation, proton transfer can occur, resulting in a large Stokes shift (often >100 nm), which significantly reduces self-quenching and background autofluorescence interference.
DNA Intercalation: The planar tricyclic structure allows 1,5-DADHAQ derivatives to intercalate between DNA base pairs, similar to Doxorubicin or Mitoxantrone, making it a viable nuclear stain.
The Challenge: Native 1,5-DADHAQ is hydrophobic. Direct application in biological media leads to aggregation and fluorescence quenching.
The Solution: Functionalization of the amino groups with hydrophilic linkers (e.g., PEGylation) or cationic moieties preserves the chromophore's electronic structure while enabling solubility and cellular uptake.
Chemical Functionalization Strategy
We will target the 1- and 5-amino positions for nucleophilic substitution. The 4,8-hydroxyl groups are less nucleophilic due to strong hydrogen bonding with the carbonyls and are best left unmodified to maintain the ESIPT-mediated fluorescence mechanism.
Workflow Diagram: Synthesis & Mechanism
Figure 1: Strategic workflow for converting the hydrophobic 1,5-DADHAQ scaffold into a functional biological probe. The pathway highlights the preservation of the core chromophore while appending solubility modifiers.
Protocol 1: Synthesis of PEGylated-1,5-DADHAQ
Objective: To attach a polyethylene glycol (PEG) chain to the amine positions to enhance water solubility and prevent aggregation-induced quenching (ACQ).
Counter-staining: Add Hoechst 33342 (1 µg/mL) for the final 10 minutes of incubation.
Washing: Wash cells
with warm PBS to remove non-specific extracellular binding.
Microscopy Settings (Confocal):
Channel 1 (Hoechst): Ex 405 nm / Em 420-470 nm.
Channel 2 (DADHAQ): Ex 561 nm or 594 nm / Em 620-700 nm.
Note: Use low laser power (1-2%) initially to assess photostability and prevent phototoxicity.
Pathway Diagram: Intracellular Trafficking
Figure 2: Intracellular trafficking pathway of the functionalized probe. The planar anthraquinone core drives nuclear accumulation via DNA intercalation, while the PEG tail modulates membrane permeability.
References
Synthesis and Properties of Amino-Anthraquinones
Title: "Photophysical Study of 1,5-Diaminoanthraquinone in Different Solvents and
1,5-Diamino-4,8-dihydroxyanthraquinone staining protocol for textiles
Application Note: High-Temperature Solvation & Fixation of 1,5-Diamino-4,8-dihydroxyanthraquinone on Polyethylene Terephthalate (PET) Matrices Abstract & Scope This technical guide details the protocol for the applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Temperature Solvation & Fixation of 1,5-Diamino-4,8-dihydroxyanthraquinone on Polyethylene Terephthalate (PET) Matrices
Abstract & Scope
This technical guide details the protocol for the application of 1,5-Diamino-4,8-dihydroxyanthraquinone (CID: 67351), a structural analog of C.I.[1] Disperse Blue 56, onto semi-crystalline hydrophobic polymers (specifically Polyethylene Terephthalate - PET).[1]
While widely recognized in textile chemistry as a disperse dye, this molecule’s planar anthraquinone backbone and specific hydrogen-bonding capability make it a critical probe for researchers studying hydrophobic interaction forces , polymer free-volume thermodynamics , and the visualization of biomedical scaffolds (e.g., PLGA/PLA drug delivery matrices).[1]
Target Audience: Polymer Chemists, Textile Engineers, and Biomedical Device Researchers.[1]
Scientific Principles & Mechanism
The Solid Solution Mechanism
Unlike acid or reactive dyes that form ionic or covalent bonds, 1,5-Diamino-4,8-dihydroxyanthraquinone acts via a Solid Solution Mechanism .[1] The dye is soluble in the polymer matrix but insoluble in water.
Aqueous Phase: The dye exists as a micro-dispersion held in suspension by anionic surfactants.
Transition Phase (
): As the temperature exceeds the Glass Transition Temperature () of PET (~67–80°C), the polymer chains gain segmental mobility, creating "free volume" voids.
Sorption: Single dye molecules desorb from the aqueous dispersion, adsorb onto the fiber surface, and diffuse into the free volume voids.
Fixation: Upon cooling, the polymer chains re-crystallize, trapping the dye molecule inside. The dye is retained via Van der Waals forces and Hydrogen Bonding between the dye's amino/hydroxyl groups and the polymer's carbonyl oxygens.[2]
Mechanistic Visualization
Figure 1: Thermodynamic pathway of disperse dye fixation into semi-crystalline polymers.[1]
Materials & Equipment
Category
Item
Specification/Notes
Reagent
1,5-Diamino-4,8-dihydroxyanthraquinone
High Purity (>95%).[1] Note: Often sourced as Disperse Blue 56 analog.[1]
Mechanism:[1][2][4][5] The alkaline reduction potential reduces the surface anthraquinone dye to its water-soluble leuco form, which washes away.[1] The dye inside the fiber is protected by the polymer matrix.
Neutralization: Rinse hot, then rinse cold.[1] Neutralize with 0.5 g/L Acetic Acid.[1] Dry.
Process Visualization (Time-Temperature Profile)
Figure 2: Critical thermal ramp and reduction clearing workflow.
Quality Control & Validation
To ensure the protocol was successful, perform the following validation steps:
A. Spectrophotometric Analysis (K/S Value)
Measure the color strength using the Kubelka-Munk equation.[1]
To calculate the exact concentration of dye inside the fiber:
Dissolve a weighed sample of dyed fiber in Chlorobenzene or DMF at boiling point.[1]
Measure Absorbance (A) via UV-Vis spectrophotometer.[1][6]
Calculate concentration using the Beer-Lambert Law.[1]
C. Fastness Testing
Test
Standard
Acceptance Criteria
Washing Fastness
ISO 105-C06
Rating > 4 (Gray Scale)
Rubbing (Crocking)
ISO 105-X12
Dry: > 4; Wet: > 3-4
Light Fastness
ISO 105-B02
Rating > 6 (Blue Wool Scale)
Safety & Handling (SDS Summary)
Hazard Identification: 1,5-Diamino-4,8-dihydroxyanthraquinone is a skin and eye irritant.[1][7] Dust inhalation may cause respiratory irritation.[1]
PPE: Wear nitrile gloves, safety goggles, and a N95 dust mask when handling the powder.
Chemical Incompatibility: Strong oxidizing agents.[1]
Waste Disposal: The dye solution has high COD (Chemical Oxygen Demand). Do not pour down the drain. Treat with flocculants (e.g., Alum) or activated carbon filtration before disposal.[1]
References
PubChem. (n.d.).[1][7] 1,5-Diamino-4,8-dihydroxyanthraquinone (CID 67351).[1][7][8] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link][1]
Textile Learner. (2012).[1] Dyeing of Polyester Fabric with Disperse Dyes: Mechanism and Recipe. Retrieved October 24, 2023, from [Link]
Burkinshaw, S. M. (2016).[1] Physico-chemical aspects of textile coloration.[1][2][4][9][10][11][12] In Chemical Principles of Synthetic Fibre Dyeing. Springer.[1]
Athalye, A. (2024).[1][6][10] Eco-friendly Polyester Reduction Clearing: Examining Cutting-edge Approaches.[1] Austin Publishing Group.[1][10] Retrieved October 24, 2023, from [Link]
The Versatile Brick: Harnessing 1,5-Diamino-4,8-dihydroxyanthraquinone in Supramolecular Chemistry
Introduction: A Molecule of Unique Potential 1,5-Diamino-4,8-dihydroxyanthraquinone is a molecule of significant interest in the realm of supramolecular chemistry. Its rigid, planar anthraquinone core, adorned with two a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Molecule of Unique Potential
1,5-Diamino-4,8-dihydroxyanthraquinone is a molecule of significant interest in the realm of supramolecular chemistry. Its rigid, planar anthraquinone core, adorned with two amino and two hydroxyl groups, provides a perfect storm of features for the construction of intricate, non-covalent assemblies. The strategic placement of these functional groups creates distinct hydrogen bond donor and acceptor sites, predisposing the molecule to form predictable and stable one-, two-, and even three-dimensional networks.[1] Furthermore, the electron-rich aromatic system and the potential for metal coordination through its amino and hydroxyl moieties open up a vast playground for the design of functional materials, from sensors to sophisticated catalytic systems. This guide will delve into the practical applications of this versatile building block, providing detailed protocols and the scientific rationale behind them for researchers, scientists, and drug development professionals.
Physicochemical Properties: The Foundation of Application
A thorough understanding of the fundamental properties of 1,5-Diamino-4,8-dihydroxyanthraquinone is paramount for its successful application in supramolecular chemistry. These properties dictate its behavior in solution and in the solid state, influencing everything from solubility to the thermodynamics of self-assembly.
Limited solubility in water and common organic solvents. Soluble in polar aprotic solvents like DMSO and DMF.
Application I: The Architect of Hydrogen-Bonded Networks
The defining feature of 1,5-Diamino-4,8-dihydroxyanthraquinone in supramolecular chemistry is its exceptional ability to form extensive hydrogen-bonded networks. The presence of both N-H (donor) and O-H (donor) groups, as well as carbonyl C=O (acceptor) and amino -NH₂ (acceptor) sites, allows for a variety of robust intermolecular interactions. This predictable self-assembly can be harnessed to create highly ordered crystalline materials and gels.
Scientific Rationale
The formation of stable hydrogen bonds is a key driving force in the self-assembly of this molecule. The planarity of the anthraquinone core facilitates π-π stacking interactions, which work in concert with the hydrogen bonds to stabilize the resulting supramolecular architecture. The specific arrangement of the functional groups encourages the formation of 2D sheets, which can then stack to form 3D structures.[1]
Experimental Workflow: Synthesis of a 2D Hydrogen-Bonded Network
This protocol outlines the slow evaporation method for growing single crystals of a 2D hydrogen-bonded network of 1,5-Diamino-4,8-dihydroxyanthraquinone, suitable for structural analysis.
Figure 1. Experimental workflow for the synthesis and characterization of a hydrogen-bonded network.
Small vials (e.g., 2 mL) with loose-fitting caps or pierced septa
Micro-syringe filter (0.22 µm)
Procedure:
Solution Preparation: Prepare a saturated solution of 1,5-Diamino-4,8-dihydroxyanthraquinone in a 1:1 (v/v) mixture of DMSO and methanol at room temperature. The use of a co-solvent system is crucial to achieve adequate solubility while allowing for controlled evaporation.
Filtration: Filter the solution through a 0.22 µm micro-syringe filter directly into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
Crystallization: Cover the vial with a cap that has been pierced with a needle or a loose-fitting cap to allow for slow evaporation of the solvent. Place the vial in a vibration-free and temperature-stable environment.
Crystal Growth: Monitor the vial over several days to weeks. As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
Harvesting: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold methanol to remove any residual DMSO and then air-dry.
Characterization:
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique to elucidate the three-dimensional structure of the hydrogen-bonded network.
Fourier-Transform Infrared Spectroscopy (FT-IR): The N-H and O-H stretching frequencies in the IR spectrum will show a characteristic shift to lower wavenumbers upon hydrogen bond formation, providing evidence of the intermolecular interactions.
Differential Scanning Calorimetry (DSC): The high melting point observed in the DSC thermogram will be indicative of the thermal stability of the crystalline network.
Application II: A Versatile Ligand for Metal-Organic Frameworks and Coordination Polymers
The amino and hydroxyl groups of 1,5-Diamino-4,8-dihydroxyanthraquinone are excellent coordinating sites for metal ions. This allows the molecule to act as a versatile organic ligand for the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers. The choice of metal ion and reaction conditions can be used to tune the dimensionality and porosity of the resulting materials.
Scientific Rationale
The chelation of metal ions by the adjacent amino and hydroxyl groups can lead to the formation of stable metallacycles. When combined with the rigid anthraquinone backbone, these coordination motifs can be extended into one-, two-, or three-dimensional networks. The inherent porosity of these materials makes them promising candidates for applications in gas storage, separation, and catalysis.
Experimental Workflow: Solvothermal Synthesis of a Coordination Polymer
This protocol describes a general solvothermal method for the synthesis of a coordination polymer using 1,5-Diamino-4,8-dihydroxyanthraquinone as the organic linker.
Figure 2. General workflow for the solvothermal synthesis of a coordination polymer.
Detailed Protocol: Solvothermal Synthesis
Materials:
1,5-Diamino-4,8-dihydroxyanthraquinone
A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)
N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent
Teflon-lined stainless steel autoclave
Procedure:
Reactant Mixture: In a typical synthesis, combine 1,5-Diamino-4,8-dihydroxyanthraquinone (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol) in a Teflon-lined autoclave.
Solvent Addition: Add the solvent (e.g., 10 mL of DMF). The choice of solvent can significantly influence the resulting crystal structure.
Reaction: Seal the autoclave and place it in a programmable oven. Heat the mixture to a temperature between 100 and 150 °C for 24 to 72 hours. The precise temperature and time are critical parameters that must be optimized for each specific system.
Cooling: After the reaction is complete, allow the autoclave to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals.
Isolation: Collect the crystalline product by filtration and wash it thoroughly with fresh DMF to remove any unreacted starting materials.
Activation: To remove the solvent molecules from the pores of the material, perform a solvent exchange with a more volatile solvent (e.g., acetone or chloroform) followed by heating under vacuum.
Characterization:
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
Scanning Electron Microscopy (SEM): To visualize the morphology and size of the crystals.
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework and the temperature at which guest molecules are removed.
Gas Sorption Analysis: To characterize the porosity and surface area of the activated material.
Application III: A Chromogenic and Fluorogenic Chemosensor
The inherent chromophoric and fluorogenic properties of the anthraquinone core, coupled with the metal-chelating and hydrogen-bonding capabilities of the amino and hydroxyl groups, make 1,5-Diamino-4,8-dihydroxyanthraquinone an excellent candidate for the development of chemosensors for ions and small molecules.
Scientific Rationale
The binding of an analyte to the sensor molecule can induce a change in its electronic structure, leading to a detectable change in its absorption (colorimetric) or emission (fluorometric) properties. For example, the chelation of a metal ion can quench the fluorescence of the molecule or cause a significant shift in its absorption spectrum. Similarly, the formation of hydrogen bonds with an anionic guest can perturb the intramolecular charge transfer (ICT) characteristics of the anthraquinone system, resulting in a color change.
Experimental Workflow: Colorimetric Anion Sensing
This protocol details a typical experiment to evaluate the performance of 1,5-Diamino-4,8-dihydroxyanthraquinone as a colorimetric sensor for a specific anion in solution.
Figure 3. Workflow for evaluating a colorimetric chemosensor.
Detailed Protocol: UV-Vis Titration for Anion Sensing
Materials:
1,5-Diamino-4,8-dihydroxyanthraquinone
Tetrabutylammonium salts of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻)
Dimethyl sulfoxide (DMSO), spectroscopic grade
UV-Vis spectrophotometer
Quartz cuvettes
Procedure:
Stock Solutions: Prepare a stock solution of 1,5-Diamino-4,8-dihydroxyanthraquinone in DMSO (e.g., 1 x 10⁻⁴ M). Prepare stock solutions of the various tetrabutylammonium salts of the anions to be tested in DMSO (e.g., 1 x 10⁻² M).
UV-Vis Measurement: Place a known volume of the sensor stock solution (e.g., 2 mL) in a quartz cuvette and record its initial UV-Vis absorption spectrum.
Titration: Add small aliquots of the anion stock solution (e.g., 2 µL) to the cuvette, mix thoroughly, and record the UV-Vis spectrum after each addition. Continue this process until no further significant changes in the spectrum are observed.
Selectivity Study: Repeat the titration experiment with all the different anions to assess the selectivity of the sensor.
Data Analysis: Plot the change in absorbance at the wavelength of maximum change as a function of the anion concentration. This data can be used to determine the binding constant (Ka) and the stoichiometry of the host-guest complex using appropriate binding models (e.g., Benesi-Hildebrand).
Conclusion: A Building Block with a Bright Future
1,5-Diamino-4,8-dihydroxyanthraquinone is a molecule with a rich and diverse potential in supramolecular chemistry. Its ability to form robust hydrogen-bonded networks, act as a versatile ligand in coordination chemistry, and function as a sensitive chemosensor makes it a valuable tool for materials scientists and chemists. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore and unlock the full potential of this remarkable building block in the design and synthesis of novel functional supramolecular materials.
References
Ningbo Inno Pharmchem Co., Ltd. The Chemical Intermediate: Understanding 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS 145-49-3). Available at: [Link]
Gilli, G., Bellucci, F., Ferretti, V., & Bertolasi, V. (1989). Supramolecular architectures of simple aminoanthraquinones: Revised structure of 1-aminoanthraquinone. Acta Crystallographica Section B: Structural Science, 45(2), 178-186.
Wikipedia. (2023). 1,5-Dihydroxyanthraquinone. In Wikipedia. Retrieved from [Link]
Zheng, Y., et al. (2024).
PubChem. (n.d.). 1,5-Diamino-4,8-dihydroxyanthraquinone. Retrieved from [Link]
PubChem. (n.d.). 1,5-Diaminoanthraquinone. Retrieved from [Link]
Application Notes and Protocols for the Development of Sensors Using 1,5-Diamino-4,8-dihydroxyanthraquinone
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide on the design, fabrication, and application of chemical sensors based on the versati...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the design, fabrication, and application of chemical sensors based on the versatile molecule, 1,5-Diamino-4,8-dihydroxyanthraquinone. This guide details protocols for developing colorimetric, fluorescent, and electrochemical sensors, with a focus on the detection of analytes relevant to biological and pharmaceutical research. The underlying sensing mechanisms are elucidated, and performance characteristics are presented to aid researchers in tailoring these sensors for specific applications.
Introduction: The Potential of 1,5-Diamino-4,8-dihydroxyanthraquinone in Chemical Sensing
1,5-Diamino-4,8-dihydroxyanthraquinone is a fascinating organic compound characterized by its anthraquinone core functionalized with amino and hydroxyl groups.[1] This unique structure imparts rich electronic and photophysical properties, making it an excellent candidate for the development of sensitive and selective chemical sensors. The strategic placement of electron-donating amino and hydroxyl groups on the anthraquinone framework allows for strong interactions with a variety of analytes, leading to discernible changes in its optical and electrochemical properties.
The core advantages of utilizing this molecule in sensor design include:
Inherent Color and Fluorescence: The extended π-conjugated system of the anthraquinone core results in strong absorption in the visible region, making it a suitable platform for colorimetric sensing.[2] Furthermore, its ability to fluoresce allows for the development of highly sensitive fluorescent probes.[3]
Chelating Properties: The amino and hydroxyl groups can act as effective chelating sites for metal ions, forming stable complexes that perturb the electronic structure of the molecule and lead to a detectable signal.[4]
Redox Activity: The quinone moiety is electrochemically active, enabling the fabrication of electrochemical sensors based on changes in its redox behavior upon interaction with an analyte.
Tunable Properties: The amino groups provide reactive sites for further chemical modification, allowing for the fine-tuning of the sensor's selectivity and sensitivity towards specific target molecules.
This guide will delve into the practical aspects of harnessing these properties to create robust and reliable sensors for a range of applications, from environmental monitoring to biomedical diagnostics.
Synthesis and Purification of 1,5-Diamino-4,8-dihydroxyanthraquinone
A reliable source of high-purity 1,5-Diamino-4,8-dihydroxyanthraquinone is crucial for reproducible sensor performance. While commercially available, it can also be synthesized in the laboratory. A common synthetic route involves the reaction of 1,5-dinitroanthraquinone with ammonia in an organic solvent under pressure and at elevated temperatures.[5]
Protocol 2.1: Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone
Materials:
1,5-Dinitroanthraquinone
Toluene (or other suitable aromatic hydrocarbon)
Liquid ammonia
Autoclave
Filtration apparatus
Vacuum oven
Procedure:
In a high-pressure autoclave, combine 1,5-dinitroanthraquinone and toluene.
Introduce liquid ammonia into the autoclave. A molar ratio of ammonia to dinitroanthraquinone of at least 20:1 is recommended for optimal conversion.[5]
Seal the autoclave and heat the reaction mixture to 150 °C for 12 hours. The pressure will rise to approximately 60 atmospheres.[5]
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
Filter the reaction mixture to collect the solid product.
Wash the collected solid with a small amount of fresh toluene to remove any unreacted starting material and byproducts.
Dry the purified 1,5-Diamino-4,8-dihydroxyanthraquinone in a vacuum oven.
Note: This synthesis involves high pressure and temperature and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Development of Colorimetric Sensors
Colorimetric sensors offer the advantage of simple, "naked-eye" detection, making them suitable for rapid screening and point-of-care applications. The principle behind colorimetric sensing with 1,5-Diamino-4,8-dihydroxyanthraquinone lies in the change of its absorption spectrum upon binding to an analyte. This change is often due to the formation of a coordination complex or a chemical reaction that alters the electronic structure of the chromophore.
Sensing Mechanism: Analyte-Induced Spectral Shift
The interaction of 1,5-Diamino-4,8-dihydroxyanthraquinone with a target analyte, such as a metal ion or an anion, can lead to a shift in its maximum absorption wavelength (λmax). This is typically due to the coordination of the analyte with the amino and hydroxyl groups, which alters the energy levels of the molecule's frontier molecular orbitals. For instance, the addition of cyanide ions to an anthraquinone-based sensor can cause a distinct color change from orange to pink, observable by the naked eye.[2]
Caption: Colorimetric sensing workflow with 1,5-Diamino-4,8-dihydroxyanthraquinone.
Protocol 3.1: Fabrication of a Colorimetric Sensor for Metal Ion Detection
This protocol describes the preparation of a simple solution-based colorimetric sensor for the detection of metal ions, such as copper(II).
Materials:
1,5-Diamino-4,8-dihydroxyanthraquinone
Ethanol or other suitable organic solvent
Stock solutions of various metal ions (e.g., Cu²⁺, Fe³⁺, Ni²⁺, etc.)
UV-Vis spectrophotometer
Cuvettes
Procedure:
Sensor Solution Preparation: Prepare a stock solution of 1,5-Diamino-4,8-dihydroxyanthraquinone in ethanol at a concentration of 1 mM.
Analyte Addition: In a cuvette, add a specific volume of the sensor stock solution and dilute with ethanol to a final volume that gives a suitable absorbance reading (typically between 0.5 and 1.0).
Spectral Measurement: Record the initial UV-Vis absorption spectrum of the sensor solution.
Titration: Add incremental amounts of the metal ion stock solution to the cuvette, mixing well after each addition.
Data Acquisition: Record the UV-Vis spectrum after each addition of the metal ion.
Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added metal ion to generate a calibration curve.
Data Presentation:
The results of the colorimetric sensing experiments can be summarized in a table to compare the sensor's response to different analytes.
Analyte
Initial Color
Final Color
λmax Shift (nm)
Cu²⁺
Orange
Blue
+50
Fe³⁺
Orange
Dark Red
+30
Ni²⁺
Orange
No significant change
< 5
Development of Fluorescent Sensors
Fluorescent sensors generally offer higher sensitivity compared to their colorimetric counterparts. The sensing mechanism can be based on fluorescence quenching ("turn-off") or enhancement ("turn-on") upon interaction with the analyte.
Sensing Mechanism: Fluorescence Modulation
Fluorescence Quenching ("Turn-off"): In this mechanism, the analyte, upon binding to the fluorophore, provides a non-radiative decay pathway for the excited state, leading to a decrease in fluorescence intensity. This can occur through processes like photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET).
Fluorescence Enhancement ("Turn-on"): Conversely, a "turn-on" response occurs when the fluorescence of the probe is initially low and increases significantly upon binding to the analyte. This can be achieved by suppressing a quenching mechanism that is present in the free probe. For example, some anthraquinone-based probes exhibit a "turn-on" fluorescence response towards cyanide ions.[2]
Caption: "Turn-off" vs. "Turn-on" fluorescent sensing mechanisms.
Protocol 4.1: Fabrication of a "Turn-on" Fluorescent Sensor for Biomolecule Detection
This protocol outlines the general steps for developing a fluorescent sensor for a specific biomolecule. The key is to design a derivative of 1,5-Diamino-4,8-dihydroxyanthraquinone that has a quenched fluorescence in its free state, which is restored upon binding to the target.
Materials:
Synthesized or modified 1,5-Diamino-4,8-dihydroxyanthraquinone derivative (the fluorescent probe)
Buffer solution (e.g., PBS, Tris-HCl) appropriate for the biomolecule of interest
Stock solution of the target biomolecule
Fluorescence spectrophotometer
Microplates or cuvettes
Procedure:
Probe Solution Preparation: Dissolve the fluorescent probe in the appropriate buffer to a final concentration that gives a low but measurable fluorescence signal.
Analyte Addition: In a microplate well or cuvette, add the probe solution.
Fluorescence Measurement: Record the initial fluorescence emission spectrum of the probe solution.
Titration: Add increasing concentrations of the target biomolecule to the probe solution.
Incubation: Allow the mixture to incubate for a specific period to ensure binding equilibrium is reached.
Data Acquisition: Measure the fluorescence emission spectrum after incubation.
Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the biomolecule to determine the detection limit and linear range.
Performance Data:
The performance of a fluorescent sensor is typically characterized by its detection limit, linear range, and selectivity.
Electrochemical sensors based on 1,5-Diamino-4,8-dihydroxyanthraquinone utilize the redox properties of the quinone group. The interaction with an analyte can modulate the electrochemical behavior of the molecule, leading to a change in the measured current or potential.
Sensing Mechanism: Modulation of Redox Activity
The electrochemical detection is typically performed by immobilizing the anthraquinone derivative onto an electrode surface. The binding of an analyte can affect the redox process in several ways:
Shift in Redox Potential: The coordination of an analyte can alter the electron density around the quinone moiety, causing a shift in the oxidation or reduction potential.
Change in Peak Current: The binding of a bulky analyte can hinder the access of the redox center to the electrode surface, resulting in a decrease in the peak current. Conversely, some interactions can enhance the electron transfer rate and increase the current.
Caption: General workflow for electrochemical sensing.
Protocol 5.1: Fabrication of a Modified Electrode for the Detection of Pharmaceuticals
This protocol describes the modification of a glassy carbon electrode (GCE) with 1,5-Diamino-4,8-dihydroxyanthraquinone for the electrochemical detection of a model pharmaceutical compound like dopamine.
Materials:
Glassy carbon electrode (GCE)
1,5-Diamino-4,8-dihydroxyanthraquinone
Dimethylformamide (DMF) or other suitable solvent
Alumina slurry for polishing
Potentiostat/Galvanostat
Electrochemical cell with reference and counter electrodes
Stock solution of dopamine
Procedure:
Electrode Polishing: Polish the GCE with alumina slurry on a polishing pad to obtain a mirror-like surface. Rinse thoroughly with deionized water and sonicate in ethanol and water.
Preparation of Modifying Solution: Prepare a solution of 1,5-Diamino-4,8-dihydroxyanthraquinone in DMF.
Electrode Modification: Drop-cast a small volume (e.g., 5 µL) of the modifying solution onto the polished GCE surface and allow the solvent to evaporate at room temperature.
Electrochemical Characterization: Characterize the modified electrode using cyclic voltammetry (CV) in a suitable electrolyte solution to confirm the successful immobilization of the anthraquinone derivative.
Dopamine Detection:
Place the modified electrode in an electrochemical cell containing a buffer solution (e.g., PBS pH 7.4).
Record the background CV or differential pulse voltammogram (DPV).
Add a known concentration of dopamine to the cell and record the voltammetric response.
Perform a concentration-dependent study to obtain a calibration curve.
A critical aspect of sensor development is ensuring its selectivity for the target analyte in the presence of other potentially interfering species.
Protocol 6.1: Assessing Sensor Selectivity
Prepare a solution containing the target analyte at a known concentration.
Measure the sensor's response to this solution.
Prepare solutions containing the target analyte at the same concentration, but each spiked with a different potential interfering species at a significantly higher concentration (e.g., 10-fold or 100-fold excess).
Measure the sensor's response in the presence of each interfering species.
Compare the responses: A selective sensor will show a minimal change in its response to the target analyte in the presence of interfering species. The selectivity coefficient can be calculated to quantify the degree of interference.[8]
Conclusion and Future Perspectives
1,5-Diamino-4,8-dihydroxyanthraquinone and its derivatives have demonstrated significant potential as versatile building blocks for the development of colorimetric, fluorescent, and electrochemical sensors. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and fabricate sensors tailored to their specific needs. Future research in this area could focus on:
Developing sensors for a broader range of biologically and pharmaceutically relevant analytes.
Improving sensor performance in terms of sensitivity, selectivity, and response time through rational design and the incorporation of nanomaterials.
Fabricating portable and low-cost sensor devices for point-of-care diagnostics and on-site environmental monitoring.
Exploring the application of these sensors in complex biological matrices such as blood serum and urine.
By leveraging the unique properties of 1,5-Diamino-4,8-dihydroxyanthraquinone, the scientific community can continue to advance the field of chemical sensing and contribute to innovations in healthcare, environmental science, and drug discovery.
References
Process for the preparation of dihydroxyanthraquinones. Google Patents.
Process for the preparation of 1,5- and 1,8-diamino-anthraquinone. Google Patents.
Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone. Google Patents.
The preparation steps of the Modified electrode. - ResearchGate. URL: [Link]
Fluorescent probe and preparation method and application thereof. Google Patents.
Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. SciRP.org. URL: [Link]
The selectivity coefficients of sensors for different interferents. ResearchGate. URL: [Link]
Anthraquinone Based Sensors for the Selective Detection of Cyanide Ion with Turn on Fluorescence with Logic Gate & Real Sample Applications. ResearchGate. URL: [Link]
Differential pulse voltametric detection of dopamine using polyaniline-functionalized graphene oxide/silica nanocomposite for point-of-care diagnostics. PubMed Central. URL: [Link]
UV–vis spectra of 1,5-diaminoanthracene and the isocyano derivatives... ResearchGate. URL: [Link]
Enhancing Selectivity in Affinity Biosensors through Biorecognition-Driven Suppression of Nonspecific Binding | ACS Sensors. ACS Publications. URL: [Link]
Synthesis of fluorescent probes. The Royal Society of Chemistry. URL: [Link]
Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution. Dalton Transactions (RSC Publishing). URL: [Link]
Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures. URL: [Link]
The Chemical Intermediate: Understanding 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS 145-49-3). NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
Simultaneous Determination of Dopamine and Uric Acid in Real Samples Using a Voltammetric Nanosensor Based on Co-MOF, Graphene Oxide, and 1-Methyl-3-butylimidazolium Bromide. MDPI. URL: [Link]
A diquinone–imidazole ensemble for selective colorimetric sensing of cyanide in aqueous medium via anion induced NIR absorption. RSC Publishing. URL: [Link]
Fabrication of novel electrochemical sensors based on modification with different polymorphs of MnO2 nanoparticles. Application to furosemide analysis in pharmaceutical and urine samples. RSC Publishing. URL: [Link]
(PDF) Photophysical Study of 1,5 - Diaminoanthraquinone in Different Solvents and at Various pH. ResearchGate. URL: [Link]
Aqueous phase sensing of cyanide ions using a hydrolytically stable metal–organic framework. Chemical Communications (RSC Publishing). URL: [Link]
Design and Fabrication of Flexible Copper Sensor Decorated with Bismuth Micro/Nanodentrites to Detect Lead and Cadmium in Noninvasive Samples of Sweat. MDPI. URL: [Link]
Selectivity of potentiometric ion sensors. PubMed - NIH. URL: [Link]
Exploring the Role of Anthraquinone-based Colorimetric Dye for the Detection of Copper Ions in Two Different Solvents. URL: [Link]
Fabrication of a Highly Sensitive and Selective Electrochemical Imidacloprid Sensor Using a Glassy Carbon Electrode Modified With MWCNTs/SBA-15@Si-CDs Nanocomposite. IEEE Xplore. URL: [Link]
UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovine and Human Serum Albumins with Novel Anticancer Drug. Sci Forschen. URL: [Link]
Metal-Organic Framework-Based Colorimetric Gas Sensors toward an Improved Indoor Air Quality Monitoring by Adrian Davey. eScholarship.org. URL: [Link]
Development of an Electrochemical Paper-Based Device Modified with Functionalized Biochar for the Screening of Paracetamol in Substandard Medicines. MDPI. URL: [Link]
Smartphone-Assisted Plasmonic Nanosensor for Visual and Specific Sensing of Toxic Cyanide Ions by β−Cyclodextrin Templated Gold-Rich/Silver Bimetallic Alloy Nanoparticles. NIH. URL: [Link]
Photochromism, UV-Vis, Vibrational and Fluorescence Spectroscopy of Differently Colored Hackmanite. MDPI. URL: [Link]
Development of fluorescent probes for bioimaging applications. PMC - NIH. URL: [Link]
A Metal-Organic Framework-Based Colorimetric Sensor Array for Transcutaneous CO 2 Monitoring via Lensless Imaging. MDPI. URL: [Link]
Employing Conductive Metal-Organic Frameworks for Voltammetric Detection of Neurochemicals. NSF Public Access Repository. URL: [Link]
MOFs-Modified Electrochemical Sensors and the Application in the Detection of Opioids. URL: [Link]
Preparation of Eu0.075Tb0.925-Metal Organic Framework as a Fluorescent Probe and Application in the Detection of Fe3+ and Cr2O72. Semantic Scholar. URL: [Link]
Electrochemical Determination of Morphine in Urine Samples by Tailoring FeWO4/CPE Sensor. PMC - PubMed Central. URL: [Link]
THE DESIGN AND SYNTHESIS OF FLUORESCENT DYES AS ENVIRONMENT-SENSITIVE MOLECULAR PROBES. TCU Digital Repository. URL: [Link]
Simultaneous Determination of Dopamine and Uric Acid in Real Samples Using a Voltammetric Nanosensor Based on Co-MOF, Graphene Oxide, and 1-Methyl-3-butylimidazolium Bromide. ResearchGate. URL: [Link]
challenges in scaling up 1,5-Diamino-4,8-dihydroxyanthraquinone production
Status: Operational | Tier: Level 3 Process Engineering | Topic: Synthesis & Scale-Up 👨🔬 Welcome to the Process Development Support Hub User Context: You are likely scaling the production of 1,5-diamino-4,8-dihydroxyant...
👨🔬 Welcome to the Process Development Support Hub
User Context: You are likely scaling the production of 1,5-diamino-4,8-dihydroxyanthraquinone (often the core chromophore for C.I. Disperse Blue 56).[1][2][3]
Primary Challenge: This molecule combines the difficulties of regioselective substitution (isomer control) with extreme insolubility , making mass transfer and purification the primary bottlenecks at pilot scale.
This guide bypasses basic chemistry to address the specific failure modes encountered when moving from grams to kilograms.
Contamination with 1,8-isomer (Chrysazin) leads to inseparable downstream impurities.
Nitration Temp
< 20°C (Initial), < 50°C (Finish)
Runaway exotherm creates trinitro- species (tar).
Reduction pH
9.0 – 10.5 (Sulfide method)
Low pH evolves ; High pH hydrolyzes amino groups.
Filtration
> 80°C (Hot Filtration required)
Product precipitates as thixotropic gel below 60°C.
🛠 Module A: Synthesis & Reaction Control
Focus: The "Anthrarufin" Route (Nitration
Reduction)
Issue 1: Uncontrollable Exotherm during Nitration
Symptom: Temperature spikes >60°C during the addition of mixed acid to 1,5-dihydroxyanthraquinone; TLC shows multi-spot degradation (tar).
Root Cause: The 1,5-dihydroxy substituents activate the ring, making it highly susceptible to over-nitration. At scale, heat removal lags behind reaction kinetics.
Troubleshooting Protocol:
Switch to Boric Acid Complexation:
Why: Boric acid forms a cyclic ester with the 1,5-hydroxy groups and the quinone carbonyls. This deactivates the ring slightly and directs the nitro groups specifically to the 4,8 positions (ortho to the hydroxyls).
Action: Dissolve Anthrarufin in
. Add stoichiometric Boric Acid () before adding nitric acid. Stir for 1 hour to ensure complex formation.
Adiabatic Dosing:
Do not add Mixed Acid based on time. Add based on temperature response.
Rule: Stop feed if T > 15°C. Resume only when T < 10°C.
Issue 2: Incomplete Reduction (The "Red/Blue" Shift)
Symptom: The final product is violet/red instead of the deep blue/green characteristic of the diamino target.
Root Cause: Incomplete reduction of the 4,8-dinitro intermediate. The intermediate is red; the target is blue.
Context: This usually happens when using Sodium Sulfide (
) or Sodium Hydrosulfide () due to poor mass transfer in the slurry.
Troubleshooting Protocol:
Q: "I added excess sulfide, but the reaction stalled."
A: The reaction surface is fouled. The product (diamino) is less soluble than the reactant (dinitro) in the alkaline medium, coating the unreacted particles.
Correction: Add a phase transfer catalyst (e.g., quaternary ammonium salt) or a dispersing agent (sodium lignosulfonate) to the reduction slurry. This prevents particle encapsulation.
Validation: Perform a "Spot Test." Place a drop of reaction slurry on filter paper.
Issue 3: The "Chrysazin" Ghost (Isomer Contamination)
Symptom: HPLC shows a persistent impurity (5-10%) that co-crystallizes and cannot be washed out.
Root Cause: The starting material contained 1,8-dihydroxyanthraquinone (Chrysazin). The nitration/reduction sequence converts this to 1,8-diamino-4,5-dihydroxyanthraquinone, which is nearly isostructural and inseparable from your target.
Decision Matrix:
If Starting Material < 95% 1,5-isomer: STOP. You cannot purify the final product economically.
Purification of Starting Material (Anthrarufin):
Exploit the solubility difference in glacial acetic acid or pyridine.
Protocol: Reflux crude dihydroxyanthraquinone in glacial acetic acid.[5] The 1,8-isomer is more soluble. Filter hot (100°C). The filter cake is the pure 1,5-isomer [1].
Symptom: Filtration of a 50kg batch takes >24 hours; filter cake cracks and retains mother liquor.
Root Cause: 1,5-diamino-4,8-dihydroxyanthraquinone forms fine, needle-like crystals that trap solvent (thixotropy).
Engineering Solution:
Crystal Habit Modification:
Do not precipitate by dumping into cold water.
Reverse Strike: Drip the reaction mass into hot water (90°C) containing a surfactant. This encourages block-like crystal growth rather than needles.
Solvent Displacement:
Wash the cake with hot methanol immediately after acid filtration. This displaces water and prevents the formation of a "mud" upon drying.
🧬 Visualizing the Troubleshooting Logic
The following diagram illustrates the critical decision points where batches are often lost.
Caption: Critical Control Points (CCP) in the synthesis of 1,5-diamino-4,8-dihydroxyanthraquinone. Failure to control isomer purity at the start or temperature during nitration leads to irreversible batch failure.
🧪 Analytical Validation Protocols
To ensure "Trustworthiness" in your scale-up, you must validate the intermediate stages.
Protocol 1: The "Sulfuric Acid" Purity Test
Use this for quick in-process checks of the final product.
Dissolve 10mg of dried product in 5mL conc.
.
Observation:
Pure Target: Solution is Yellow (protonated form), turning Greenish-Blue upon addition of Boric Acid [2].[6]
Impure (Tri-nitro/amino): Solution is muddy brown or dull red.
Why it works: The spectral shift induced by boric acid complexation is specific to the 1,5-diamino-4,8-dihydroxy substitution pattern.
Protocol 2: Solubility Mapping for Cleaning
Use this for reactor cleaning or recrystallization solvent selection.
Solvent
Temp (°C)
Solubility Rating
Notes
Water
25-100
Insoluble
Useless for cleaning.
Toluene
110
Poor
Forms slurry.
Pyridine
115
Moderate
Good for recrystallization but toxic.
DMSO
100
High
Best for reactor cleaning.
Supercritical CO2
120
Moderate
Requires Ethanol/DMSO cosolvent [3].
📚 References
US Patent 3,884,943A . "Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone". Describes the critical separation of the starting isomers using acetic acid/sulfuric acid methods.Link
US Patent 1,700,083A . "4,8-dimethylamino-1,5-dihydroxy-anthraquinone". Provides characterization data, specifically the sulfuric acid/boric acid color shifts used for ID.Link
Journal of Chemical & Engineering Data . "Solubility of 1,5-Diaminobromo-4,8-dihydroxyanthraquinone in Supercritical Carbon Dioxide". Essential data for advanced purification and solubility limits.Link
CN Patent 101054681A . "Electrolytic synthesis method for 1,5-diamino-4,8-dihydroxyanthraquinone". Modern alternative route reducing waste.Link
EP Patent 0015486A2 . "Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone". Details the nitration chemistry and the necessity of boric acid for regioselectivity.Link
Technical Support Center: Temperature Optimization in 1,5-Diamino-4,8-dihydroxyanthraquinone Synthesis
Welcome to the Advanced Synthesis Support Hub. Current Status: Operational Subject: Thermodynamic Control in Anthraquinone Derivative Synthesis Target Compound: 1,5-Diamino-4,8-dihydroxyanthraquinone (Key intermediate fo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Synthesis Support Hub.Current Status: Operational
Subject: Thermodynamic Control in Anthraquinone Derivative Synthesis
Target Compound: 1,5-Diamino-4,8-dihydroxyanthraquinone (Key intermediate for C.I. Disperse Blue 56)
Executive Summary: The Thermodynamic "Goldilocks Zone"
The synthesis of 1,5-diamino-4,8-dihydroxyanthraquinone is governed by a strict thermodynamic window. Whether you are proceeding via the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone (Route A) or the nucleophilic substitution (aminolysis) of halo-anthraquinones (Route B), temperature is the primary vector for failure.
Low Temperature Failure (<40°C): Results in kinetic trapping . In reduction pathways, this yields semi-reduced nitroso/hydroxylamine intermediates (red/brown sludge) rather than the target amino compound.
High Temperature Failure (>130°C in reduction; >200°C in amination): Triggers ring degradation and polymerization . In sulfide reductions, excessive heat leads to desulfonation and "tar" formation.
Visualizing the Failure Modes
The following logic map illustrates the critical temperature decision points and their chemical consequences.
Caption: Figure 1. Thermodynamic failure modes during the reduction of dinitro-anthraquinone precursors. Deviations from the 80-100°C window result in distinct chemical impurities.
Protocol & Troubleshooting: The Reduction Pathway
Primary Method: Reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone using Sodium Sulfide (
) or Sodium Hydrosulfide ().
The Protocol[2][3][4][5][6]
Slurry Formation: Suspend precursor in water.
Reagent Addition: Add
(2-3 molar equivalents).
Heating Ramp: Heat to 85°C - 95°C over 30 minutes.
Hold: Maintain temperature for 2-4 hours.
Precipitation: Acidify to pH 7, filter, and wash.
Troubleshooting Guide
Symptom
Probable Cause
The Mechanism
Corrective Action
Product is Red/Brown
Temperature too low (<60°C)
The reduction of to proceeds via (nitroso) and (hydroxylamine). Low thermal energy traps the reaction at these intermediate stages [1].
Re-suspend the solid in water, add 10% excess reducing agent, and reflux at 90°C for 1 hour.
Yield is Low + Black Tar
Temperature too high (>105°C)
High thermal stress causes the anthraquinone ring to undergo nucleophilic attack by sulfide ions (desulfonation) or polymerization of the amino groups [2].
Irreversible. Discard batch. Ensure reactor jacket temperature does not exceed 110°C during heating ramp.
Greenish Filtrate
Over-reduction (Leuco form)
Prolonged heating at optimal temp converts the quinone to the hydroquinone (leuco-form), which is soluble in alkali.
Aerate the reaction mixture (sparge with air) for 30 mins before filtration to re-oxidize the leuco form back to the quinone.
Protocol & Troubleshooting: The Aminolysis Pathway
Alternative Method: Reaction of 1,5-dichloro-4,8-dihydroxyanthraquinone with Ammonia.
The Protocol[2][3][4][5][6]
Charge: Autoclave loaded with dichloro-precursor, solvent (e.g., glycol or water), and ammonia.
Pressurization: Seal and heat.
Reaction:130°C - 150°C at 5-15 bar pressure.
Troubleshooting Guide
Symptom
Probable Cause
The Mechanism
Corrective Action
Unreacted Starting Material
Temp < 120°C
Nucleophilic aromatic substitution () on the anthraquinone ring has a high activation energy barrier. Below 120°C, ammonia is not nucleophilic enough to displace the chloride [3].
Increase temperature to 140°C . Ensure pressure is maintained (ammonia must be in liquid phase).
Isomer Contamination
Temp > 170°C
Excessive heat promotes de-amination or migration of functional groups, altering the 1,5- vs 1,8-isomer ratio if the starting material wasn't pure [4].
Strictly control max temperature. Use copper catalysts to lower the activation energy, allowing reaction at 130°C .
Critical Purification: The Solubility-Temperature Link
A major challenge is separating the 1,5-isomer (Target) from the 1,8-isomer (Common byproduct). Temperature-controlled fractional precipitation is the standard solution.
The Principle: The 1,5-diamino isomer is significantly less soluble in organic solvents (and acidic aqueous media) than the 1,8-isomer [5].[1]
The Procedure:
Dissolve the crude mixture in hot solvent (e.g., sulfuric acid or nitrobenzene) at 100°C-120°C .
Slow Cooling: Cool the mixture to 50°C .
Filtration 1: The solid collected here is predominantly the 1,5-isomer .
Cooling 2: Cool the filtrate further to 20°C .
Filtration 2: The solid collected here is predominantly the 1,8-isomer .
Warning: Rapid cooling (quenching) will co-precipitate both isomers, ruining the purification. A cooling rate of 0.5°C/min is recommended.
Frequently Asked Questions (FAQ)
Q: Can I use electrolytic synthesis to avoid temperature issues?A: Electrolytic synthesis is possible but not temperature-independent. It typically operates at 100-160°C in sulfuric acid.[2] While it offers a "one-step" route from dinitroanthraquinone, the current density and temperature must be balanced to prevent anodic degradation of the product [6].
Q: Why does my product sublime during drying?A: 1,5-Diamino-4,8-dihydroxyanthraquinone has significant vapor pressure at high temperatures. Drying ovens should not exceed 100°C . If faster drying is needed, use a vacuum oven at 60°C rather than increasing thermal load.
Q: I am using the dimethoxy precursor (1,5-dimethoxy-4,8-diaminoanthraquinone). Does the hydrolysis temperature matter?A: Yes. Hydrolysis of the methoxy groups usually requires heating in acid (sulfuric/acetic) at 80°C to reflux .[3] If the temperature drops below 80°C, the hydrolysis will be incomplete, leaving methoxy-capped impurities that dull the final color [7].
References
EvitaChem. Buy 1,5-Dihydroxy-4,8-dinitroanthraquinone (EVT-330028). (Discusses reduction conditions and prevention of side reactions).
Google Patents. US4002654A - Process for the preparation of dihydroxyanthraquinones. (Details high-temperature/pressure effects on anthraquinone ring stability).
National Institutes of Health (NIH). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. (Provides kinetic data on ammonolysis temperature vs. byproduct formation).
Google Patents. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone. (Authoritative source on the solubility differences and fractional precipitation of 1,5 vs 1,8 isomers).
Google Patents. US3906011A - Process for the preparation of 1,5- and 1,8-dinitroanthraquinone. (Describes the precipitation behavior of dinitro precursors which dictates the purity of the final amino product).
Google Patents. CN101054681A - Electrolytic synthesis method for 1,5-diamino-4,8-dihydroxyanthraquinone by one-step method. (Details the electrolytic operating window of 100-160°C).
Google Patents. US4111966A - 1,5-Dihydroxy-4,8-diamino-anthraquinone compounds arylated in 3-position. (Discusses starting materials and sulfonation/amidation reaction conditions).
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,5-Diamino-4,8-dihydroxyanthraquinone
Authored for Researchers, Scientists, and Drug Development Professionals The synthesis of any chemical entity destined for research or therapeutic application culminates in a critical, non-negotiable phase: the validatio...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of any chemical entity destined for research or therapeutic application culminates in a critical, non-negotiable phase: the validation of its purity. For a molecule as functionally significant as 1,5-Diamino-4,8-dihydroxyanthraquinone, a compound with applications ranging from a dyestuff intermediate to a potential pharmaceutical agent, this process is paramount.[1][2] Impurities, whether they are unreacted starting materials, isomeric side-products, or residual solvents, can drastically alter the compound's chemical behavior, biological activity, and toxicity profile.
This guide provides an in-depth, experience-driven framework for establishing the purity of newly synthesized 1,5-Diamino-4,8-dihydroxyanthraquinone. We will move beyond simple protocol recitation to explore the underlying scientific rationale for employing a multi-faceted, orthogonal analytical approach. Each technique is a piece of a larger puzzle; only by assembling them can a complete and trustworthy picture of product purity emerge.
The Synthetic Landscape: Anticipating Potential Impurities
A robust validation strategy begins with an understanding of the synthetic route. 1,5-Diamino-4,8-dihydroxyanthraquinone is often synthesized via methods like the electrolytic reduction of 1,5-dinitroanthraquinone.[1] Another common pathway involves the reaction of 1,5- and/or 1,8-dinitroanthraquinone with ammonia at high temperatures and pressures.[3]
From these routes, we can anticipate a spectrum of potential impurities:
Intermediates: Partially reduced or substituted precursors.
Isomeric Contaminants: Structurally similar molecules such as 1,8-diaminoanthraquinone, which can be difficult to separate due to similar physical properties.[3] The synthesis of related dihydroxyanthraquinones often results in mixtures of 1,5- and 1,8-isomers that require specific separation procedures.[4]
Over-reaction Products: Further substitution or degradation products.
Residual Solvents & Reagents: Solvents used during reaction or purification (e.g., acetic acid, acetonitrile) and reagents like sodium hydrogen sulphite used in purification steps.[4][5]
A self-validating system of purity analysis, therefore, must not only quantify the main product but also be capable of detecting and, ideally, identifying these anticipated impurities.
An Orthogonal Approach to Purity Validation
Relying on a single analytical technique is insufficient for a definitive purity statement. Orthogonal methods—techniques that measure different chemical or physical properties of the molecule—provide a far more rigorous assessment. For 1,5-Diamino-4,8-dihydroxyanthraquinone, a combination of chromatography and spectroscopy is the gold standard.
Technical Evaluation: 1,5-Diamino-4,8-dihydroxyanthraquinone (1,5-DA-4,8-DHAQ) as a Colorimetric Sensor
Topic: Evaluation of 1,5-Diamino-4,8-dihydroxyanthraquinone as a Colorimetric Sensor Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Evaluation of 1,5-Diamino-4,8-dihydroxyanthraquinone as a Colorimetric Sensor
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of anthraquinone-based chromophores, 1,5-Diamino-4,8-dihydroxyanthraquinone (often industrially referenced as C.I.[1][2] Disperse Blue 56 or related derivatives) occupies a distinct niche. Unlike its 1,2-substituted analogs (e.g., Alizarin Red S) which are dominant in borate and calcium sensing, 1,5-DA-4,8-DHAQ is defined by its centrosymmetric donor-acceptor structure .
This guide evaluates its utility not as a primary chelator for main-group metalloids, but as a robust solvatochromic probe and pH indicator with emerging applications in transition metal signaling (Cu²⁺, Co²⁺) within supramolecular assemblies. Its high chemical stability and distinct Intramolecular Charge Transfer (ICT) bands offer a viable alternative to azo-dyes in harsh oxidative environments.
Mechanistic Principles
The sensing capability of 1,5-DA-4,8-DHAQ relies on two fundamental mechanisms: Solvatochromic Intramolecular Charge Transfer (ICT) and Proton-Induced Halochromism .
The ICT Mechanism
The molecule features electron-donating groups (-NH₂, -OH) at the 1, 4, 5, and 8 positions, and electron-withdrawing carbonyl groups (>C=O) at the 9 and 10 positions. This "push-pull" architecture facilitates strong ICT.
In Non-Polar Solvents: The molecule adopts a stable, hydrogen-bonded state (intra-molecular H-bonds between -NH₂/-OH and >C=O).
In Polar/Protic Solvents: Disruption of internal H-bonds and stabilization of the charge-separated excited state leads to significant bathochromic (red) shifts.
Diagram: Signal Transduction Pathway
The following diagram illustrates the transition from the ground state to the charge-separated state and the competitive metal chelation pathway.
Caption: Figure 1. Mechanistic pathway showing the bifurcation between solvatochromic signal generation and metal ion quenching effects.
Comparative Evaluation
To determine where 1,5-DA-4,8-DHAQ fits in your workflow, we compare it against industry-standard anthraquinones.
Table 1: Performance Matrix vs. Alternatives
Feature
1,5-DA-4,8-DHAQ
Alizarin Red S (1,2-Dihydroxy-3-sulfonate)
1,4-Diaminoanthraquinone
Primary Analyte
Polarity (Solvents), pH
Boron, Fluoride, Calcium
Hydrophobicity, pH
Mechanism
ICT & Halochromism
Chelation (Borate ester formation)
ICT
Spectral Range
550–650 nm (Blue/Violet)
400–550 nm (Yellow to Red/Purple)
590–610 nm (Violet)
Stability
High (Resistant to photo-bleaching)
Moderate (Oxidizes in high pH)
High
Solubility
Low in water (requires DMSO/Ethanol)
High (Water soluble due to sulfonate)
Low
Metal Selectivity
Cu²⁺, Co²⁺ (Surface coordination)
Al³⁺, Ca²⁺, Rare Earths
Cu²⁺ (Weak)
Scientist’s Insight:
Use Alizarin Red S if you are quantifying Boron or Calcium in aqueous media; the 1,2-diol structure is essential for the specific "bidentate" chelation required for those assays.
Choose 1,5-DA-4,8-DHAQ if you are developing a solid-state sensor (e.g., optode membrane) where dye leaching is a concern. Its symmetry and lack of ionic groups (unless sulfonated) make it lipophilic, ensuring it stays trapped in polymer matrices (PVC/Nafion) while responding to pH or polarity changes in the sample.
Experimental Protocols
These protocols are designed to be self-validating . If the control steps fail, the sensor data is invalid.
Protocol A: Solvatochromic Polarity Assessment
Purpose: To characterize the sensor's response to environmental polarity changes (e.g., monitoring solvent quality or drug encapsulation efficiency).
Stock Preparation: Dissolve 1.0 mg of 1,5-DA-4,8-DHAQ in 10 mL of THF (Tetrahydrofuran). Note: Sonication may be required due to strong crystal lattice energy.
Solvent Panel: Prepare 3 mL aliquots of: Hexane (Non-polar), Toluene, Chloroform, Acetone, Ethanol, and DMSO (Polar aprotic).
Spiking: Add 50 µL of Stock solution to each solvent aliquot. Final concentration approx. 10⁻⁵ M.
Measurement: Record UV-Vis absorbance from 400 nm to 800 nm.
Validation Check:
Hexane should exhibit fine vibrational structure (peaks are sharp).
DMSO should show a broad, structureless band shifted >40 nm red relative to Hexane.
If DMSO peak is blue-shifted relative to Ethanol, check for water contamination in the DMSO.
Protocol B: Metal Ion Screening (Cu²⁺ Detection)
Purpose: To utilize the N/O donor atoms for transition metal sensing.
Buffer System: Prepare 10 mM Tris-HCl buffer (pH 7.2) / Acetonitrile mixture (1:1 v/v). Acetonitrile is crucial to maintain dye solubility.
Titration:
Blank: 2 mL Buffer + 20 µL Dye Stock.
Titrant: 10 mM Cu(ClO₄)₂ or Cu(NO₃)₂ in water.
Add Titrant in 0.1 equivalent increments (0–5 equivalents).
Observation:
Monitor absorbance at
(approx. 610 nm).
Expected Result: Hypochromic shift (decrease in intensity) or slight Blue Shift due to the engagement of the lone pairs on the amino groups, reducing the "push-pull" ICT character.
Interference Check (The "Self-Validating" Step):
Add 5 equivalents of EDTA to the final Cu-Dye solution.
Pass Criteria: The spectrum must recover >90% of its original shape/intensity. This confirms the mechanism is reversible chelation, not irreversible oxidation of the dye.
Supporting Data: Spectral Characteristics
The following table summarizes the solvatochromic shifts typical for diamino-dihydroxy anthraquinones, derived from photophysical studies [1].
Solvent
Polarity ()
Abs (nm)
Appearance
Cyclohexane
30.9
558, 596 (Structured)
Violet
Toluene
33.9
605
Blue-Violet
Acetone
42.2
612
Blue
Ethanol
51.9
620
Deep Blue
DMSO
45.1
625
Cyan-Blue
Water (pH 7)
63.1
Low Solubility
(Requires surfactant)
Note: The Red Shift (Bathochromic) correlates with increasing solvent polarity, confirming the stabilization of the polar excited state.
References
Sivakumar, P., et al. (2007).[3] "Photophysical Study of 1,5-Diaminoanthraquinone in Different Solvents and at Various pH." E-Journal of Chemistry.
Zheng, Y., et al. (2024). "Guiding the Formation of Metal-Organic Structures of 1,4-Diaminoanthraquinone through Surface-Based Cu Atoms." Langmuir.
Fain, V. Y., et al. (2006). "Metal Complexes with 1,5- and 1,8-Dihydroxy-9,10-Anthraquinones: Electronic Absorption Spectra and Structure." Russian Journal of Coordination Chemistry.
PubChem. (n.d.). "1,5-Diamino-4,8-dihydroxyanthraquinone Compound Summary." National Library of Medicine.